2,2-Difluorocyclohexane-1,3-dione hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-difluorocyclohexane-1,3-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHMICZCMOUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717284 | |
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183742-84-9 | |
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,2-Difluorocyclohexane-1,3-dione Hydrate for Advanced Research Applications
This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a thorough examination of 2,2-Difluorocyclohexane-1,3-dione hydrate. This fluorinated cyclic β-diketone is a compound of burgeoning interest, and this document will elucidate its chemical structure, physicochemical properties, reactivity, and applications, offering a foundation for its strategic use in synthetic chemistry and medicinal research.
Core Structural Characteristics and the Significance of Hydration
The defining feature of 2,2-Difluorocyclohexane-1,3-dione is the presence of a gem-difluoro group at the second carbon position. This structural element is pivotal, as it profoundly alters the molecule's electronic and conformational properties when compared to the non-fluorinated analog, cyclohexane-1,3-dione.[1]
A crucial aspect of this compound's chemistry is its existence predominantly in a hydrated form. The potent electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the adjacent carbonyl carbons. This enhanced electrophilicity promotes the nucleophilic addition of water, resulting in the formation of a stable gem-diol, or hydrate.[2][3] This hydration is a key consideration for its storage, handling, and reactivity in synthetic protocols.
Diagram 1: Hydration of 2,2-Difluorocyclohexane-1,3-dione
Caption: A streamlined workflow for the synthesis of 2,2-difluoro-1,3-diones.
Key Reactions and Synthetic Utility
The chemical reactivity of 2,2-Difluorocyclohexane-1,3-dione is rich and varied, making it a versatile intermediate in organic synthesis. The presence of the electron-withdrawing difluoro group enhances the acidity of the α-protons, facilitating a range of classical carbon-carbon bond-forming reactions.
-
Enolate Formation and Subsequent Reactions: The acidic protons on the carbon atoms adjacent to the carbonyl groups are readily abstracted by a base to form a nucleophilic enolate. This enolate can participate in various reactions, including alkylations and acylations.
-
Heterocycle Synthesis: Cyclohexane-1,3-diones are valuable precursors for the synthesis of a wide array of nitrogen-containing six-membered heterocycles. [4]This reactivity is extended to its difluorinated analog, providing access to novel fluorinated heterocyclic scaffolds of interest in medicinal chemistry.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate various properties such as metabolic stability, lipophilicity, and bioavailability. [2][3][5][6][7]The difluoromethylene group, in particular, is gaining attention as a bioisostere for hydroxyl, amino, and thiol groups due to its unique hydrogen bonding capabilities. [5] The difluoromethyl group can also influence the conformation of molecules and act as a reversible covalent warhead when positioned alpha to a ketone, enhancing drug-target affinity and specificity. [5]The use of building blocks like 2,2-Difluorocyclohexane-1,3-dione provides a direct route to introduce this valuable motif into potential drug candidates.
Spectroscopic Characterization
The structural elucidation of 2,2-Difluorocyclohexane-1,3-dione and its derivatives relies heavily on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of the fluorine atoms. The difluoromethylene group typically exhibits a singlet in the ¹⁹F NMR spectrum. [2][3] * ¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbons and the carbon bearing the two fluorine atoms, which will appear as a triplet due to C-F coupling. [2][3] * ¹H NMR: The proton spectrum provides information about the cyclohexyl ring protons.
-
Conclusion
2,2-Difluorocyclohexane-1,3-dione hydrate is a highly functionalized and reactive building block with significant potential in synthetic and medicinal chemistry. Its unique structural features, arising from the gem-difluoro substitution, offer a powerful tool for the design and synthesis of novel fluorinated compounds with tailored properties. This guide provides a foundational understanding to encourage and facilitate the exploration of this versatile molecule in advanced research and development.
References
-
Hampton, A., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]
-
Hampton, A., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Center for Biotechnology Information. [Link]
-
Hampton, A., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate. [Link]
-
Pace, J. L., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information. [Link]
-
Makarov, M. V., et al. (2018). Synthesis of Novel 2-Perfluoroacylcyclohexane-1,3-diones. ResearchGate. [Link]
-
Gorbunova, M. G., et al. (2019). Regioselective reduction of 2-perfluoroalkanoylcyclohexane-1,3-diones and their enamino derivatives. ResearchGate. [Link]
-
PubChem. 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione. [Link]
-
Hampton, A., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubMed. [Link]
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]
-
Chemistry Stack Exchange. Do Cyclohexane-1,3-diones Give Positive Haloform Reactions? [Link]
-
Wikipedia. 1,3-Cyclohexanedione. [Link]
-
Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
-
PubChem. 2,2-Difluorocyclohexan-1-ol. [Link]
-
Kaur, H., et al. (2022). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ResearchGate. [Link]
-
Pfizer. Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]
-
Jazan University. Synthetic Applications of 2-diazo-1,3-indanedione. [Link]
Sources
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
Technical Guide: Solubility Profile & Solvent Selection for 2,2-Difluorocyclohexane-1,3-dione Hydrate
The following technical guide is structured to address the specific physicochemical challenges associated with 2,2-Difluorocyclohexane-1,3-dione hydrate . Unlike standard solubility tables, this guide focuses on the behavioral solubility dictated by the fluorine-induced hydration equilibrium, providing actionable protocols for solvent selection in synthesis and purification.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2,2-Difluorocyclohexane-1,3-dione hydrate is a specialized fluorinated building block used primarily in the synthesis of bioactive agrochemicals and pharmaceuticals. Its solubility behavior is non-trivial due to the strong electron-withdrawing effect of the geminal fluorine atoms.
The "Fluorine Effect" on Solubility
In standard 1,3-diones, the enol form is often stable. However, the introduction of two fluorine atoms at the alpha position (
-
Hydration Equilibrium: The electron deficiency makes the carbonyls prone to nucleophilic attack by water, forming a stable gem-diol (hydrate).
-
Solubility Implication: The compound behaves less like a lipophilic ketone and more like a polar diol.[1] It exhibits higher affinity for protic and polar aprotic solvents compared to its non-fluorinated analogues.[1]
Solubility Profile
The following categorization is based on polarity matching and the capability of the solvent to disrupt or sustain the hydrate hydrogen-bonding network.
Table 1: Qualitative Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Polar Protic | Methanol, Ethanol, Water | High | Excellent for dissolution. Water stabilizes the hydrate form.[1] Alcohols are preferred for transferring the compound into reaction vessels.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Soluble, but high boiling points (DMSO/DMF) make removal difficult. Acetonitrile is the "Gold Standard" for fluorination reactions.[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Ideal for extraction and liquid-liquid separation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solubility for the anhydrous form; hydrate may require sonication. Used often in chromatography.[1] |
| Ethers | THF, Diethyl Ether, MTBE | Moderate | THF is excellent; Diethyl ether is good but may require larger volumes. |
| Hydrocarbons | Hexanes, Pentane, Heptane | Insoluble | Critical Anti-Solvent. Use these to precipitate the compound from DCM or EtOAc solutions. |
Critical Insight: Attempting to dissolve the hydrate in dry non-polar solvents (e.g., Toluene, Benzene) without heating may result in a suspension. The hydrate water must often be stripped (azeotropic distillation) to achieve high solubility in aromatic hydrocarbons.
Mechanistic Visualization: The Solvation Equilibrium
The following diagram illustrates the dynamic equilibrium between the hydrate and keto forms, which dictates solubility and reactivity.
Figure 1: Solvation equilibrium showing the shift between polar hydrate and lipophilic keto forms.
Experimental Protocols
As exact quantitative data (g/L) varies by batch hydration levels, researchers must validate solubility before scaling up.
Protocol A: Rapid Solubility Screen (Visual)
Objective: Quickly determine the suitability of a solvent for reaction or extraction.
-
Preparation: Weigh 10 mg of 2,2-Difluorocyclohexane-1,3-dione hydrate into a 4 mL clear glass vial.
-
Addition: Add 100 µL of the target solvent.
-
Observation (T0):
-
Clear Solution: Solubility > 100 mg/mL (High).[1]
-
Suspension: Proceed to Step 4.
-
-
Sonication: Sonicate for 60 seconds at ambient temperature.
-
Calculation: Approximate Solubility
.
Protocol B: Purification via Recrystallization
Context: This compound often retains impurities from fluorination (e.g., succinimide byproducts if NFSI was used). Recommended Solvent System: Dichloromethane (DCM) / Hexane.[1]
-
Dissolution: Dissolve crude solid in the minimum amount of DCM at slightly elevated temperature (30°C). Do not boil aggressively to avoid stripping fluorine.[1]
-
Filtration: If insoluble particles remain, filter through a 0.45 µm PTFE syringe filter.
-
Precipitation: Slowly add Hexane (anti-solvent) dropwise to the stirring DCM solution until a persistent cloudiness appears.
-
Crystallization: Cool the mixture to 4°C (fridge) or -20°C (freezer) for 4 hours.
-
Collection: Filter the white precipitate and wash with cold Hexane.[1] Dry under vacuum at <40°C.[1]
Applications & Solvent Selection for Synthesis[2][9]
Nucleophilic Substitutions[2]
-
Recommended Solvent: Acetonitrile (MeCN) or DMF .[1]
-
Reasoning: These solvents dissolve the hydrate well and support the ionization required for nucleophilic attack.[1] MeCN is easier to remove post-reaction.[1]
Dehydration / Condensation Reactions
-
Recommended Solvent: Toluene .[1]
-
Reasoning: To react the ketone carbonyls (e.g., forming hydrazones), you must drive off the hydrate water. Refluxing in toluene with a Dean-Stark trap shifts the equilibrium from Gem-Diol to Diketo, enabling the reaction.
Chromatography (TLC/Column)
-
Mobile Phase: Hexane : Ethyl Acetate (Start 80:20, Gradient to 50:50).
-
Note: The hydrate may streak on silica due to hydrogen bonding.[1] Adding 1% Acetic Acid to the eluent can sharpen the peak/spot.[1]
References
-
PubChem. (2025).[1][2][3] 2,2-Difluorocyclohexane-1,3-dione | C6H6F2O2. National Library of Medicine.[1] Retrieved February 26, 2026, from [Link]
-
Hutchinson, K. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469.[4][5] Retrieved February 26, 2026, from [Link]
Sources
- 1. 2,2-Difluorocyclohexane-1,3-dione hydrate - CAS:1314935-73-3 - 源博汇科 [yuabio.com]
- 2. 2,2-Dimethylcyclohexane-1,3-dione | C8H12O2 | CID 550967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Difluorocyclohexane-1-carboxylic acid | C7H10F2O2 | CID 69151200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Delicate Balance: An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated 1,3-Cyclohexanediones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorine in Modulating a Privileged Scaffold
The 1,3-cyclohexanedione framework is a cornerstone in synthetic and medicinal chemistry, serving as a versatile building block for a myriad of biologically active molecules, including herbicides and pharmaceuticals.[1][2] The introduction of fluorine, an element with unique and powerful electronic properties, into this scaffold dramatically alters its physicochemical characteristics, profoundly impacting its thermodynamic stability, reactivity, and ultimately, its biological function.[3][4][5] This guide provides a comprehensive exploration of the thermodynamic landscape of fluorinated 1,3-cyclohexanediones, offering insights into the intricate interplay of conformational preferences, keto-enol tautomerism, and the acidity of these valuable compounds. Understanding these fundamental principles is paramount for the rational design of novel fluorinated molecules with tailored properties for applications in drug discovery and materials science.[3][4]
Conformational Landscape: The Influence of Fluorine on Ring Stability
The chair conformation of the cyclohexane ring is a fundamental concept in organic chemistry, and the introduction of substituents, particularly fluorine, can lead to non-intuitive conformational preferences. The stability of a substituted cyclohexane is largely governed by the A-value of the substituent, which quantifies the free energy difference between the axial and equatorial conformers.[6] While larger groups generally prefer the less sterically hindered equatorial position, the small van der Waals radius of fluorine, combined with its high electronegativity, introduces complex stereoelectronic effects.
In fluorinated cyclohexanes, electrostatic interactions and hyperconjugation can override simple steric considerations.[7][8] For instance, the presence of multiple fluorine atoms can lead to a preference for the axial position, a phenomenon attributed to stabilizing electrostatic interactions between the C-F bond dipole and other polarized bonds within the ring.[7][9] This is particularly evident in polyfluorinated cyclohexanes, where 1,3-diaxial C-F arrangements can create a highly polarized "fluorine face" and an electropositive "hydrogen face," significantly influencing molecular recognition and binding events.[8]
Key Conformational Influences of Fluorine:
-
A-Values: While the A-value for a single fluorine atom is relatively small, the cumulative electronic effects in polyfluorinated systems can lead to significant shifts in conformational equilibria.[6][10]
-
Anomeric Effect: In systems containing an endocyclic heteroatom, such as a tetrahydropyran ring, an adjacent axial fluorine substituent is stabilized by the anomeric effect, an n-σ* hyperconjugative interaction.[11] While 1,3-cyclohexanediones lack a ring heteroatom, analogous "pseudo-anomeric" effects can arise from electrostatic interactions.[9]
-
1,3-Diaxial Interactions: While typically destabilizing, interactions between an axial fluorine and axial hydrogens can be less unfavorable than for larger substituents due to fluorine's small size.[10] Furthermore, in certain contexts, attractive electrostatic interactions can stabilize such arrangements.[7]
The Tautomeric Equilibrium: A Central Tenet of Reactivity
1,3-Cyclohexanedione and its derivatives exist in a dynamic equilibrium between the diketo and enol tautomers.[1] This keto-enol tautomerism is a critical determinant of their chemical reactivity and biological activity.[12][13] The position of this equilibrium is highly sensitive to the substitution pattern on the ring and the surrounding solvent environment.[12]
Fluorination at the C2 position of the 1,3-cyclohexanedione ring has a profound impact on the tautomeric equilibrium. The high electronegativity of fluorine significantly increases the acidity of the enolic proton, thereby influencing the stability of the enolate intermediate.
In many cases, the enol form of 2-fluoro-1,3-cyclohexanedione is found to be the more stable tautomer in solution.[14][15] This preference can be attributed to the stabilizing influence of the electron-withdrawing fluorine atom on the conjugated enol system. This stabilization of the enol form has significant implications for the synthesis and reactivity of these compounds, as the enol is often the reactive species in electrophilic fluorination reactions.[14][15]
Table 1: Keto-Enol Tautomer Ratios of Selected 1,3-Diones
| Compound | Solvent | Keto:Enol Ratio | Reference |
| 1,3-Cyclohexanedione | Solution | Predominantly Enol | [1] |
| 2-Fluoro-1,3-cyclopentanedione | - | 48:52 | [14] |
| 2-Fluoro-1,3-cyclohexanedione | Solution | Predominantly Enol | [14][15] |
Acidity and the Inductive Effect of Fluorine
The introduction of fluorine atoms, particularly at the α-position to a carbonyl group, significantly increases the acidity of the neighboring C-H protons. This is due to the powerful electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carbanion (enolate). The pKa of 1,3-cyclohexanedione is approximately 5.26.[1] While specific pKa values for many fluorinated derivatives are not extensively reported in a single source, the trend of increasing acidity with fluorination is well-established for β-dicarbonyl compounds.[16]
This enhanced acidity has several important consequences:
-
Ease of Enolate Formation: Fluorinated 1,3-cyclohexanediones are more readily deprotonated to form their corresponding enolates, which are key intermediates in many synthetic transformations.
-
Increased Reactivity towards Electrophiles: The resulting enolates are highly nucleophilic and react readily with a variety of electrophiles.
-
Potential for Instability: In some cases, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and prone to elimination of HF.[17][18]
Experimental Protocols for Synthesis and Analysis
The synthesis and analysis of fluorinated 1,3-cyclohexanediones require specialized techniques to handle both the reactive fluorinating agents and to accurately characterize the resulting products, including their tautomeric and conformational states.
Synthesis of 2-Fluoro-1,3-cyclohexanedione
A common method for the synthesis of α-fluorinated β-dicarbonyl compounds is through electrophilic fluorination of the corresponding enol or enolate.[14][15]
Step-by-Step Methodology:
-
Enolization: The starting 1,3-cyclohexanedione is dissolved in a suitable solvent, such as acetonitrile. The enol form is often the major tautomer in solution, but its formation can be facilitated by the slightly acidic conditions that can develop during the reaction with some electrophilic fluorinating agents.[15]
-
Fluorination: An electrophilic fluorinating agent, such as Selectfluor®, is added to the solution. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by 19F NMR spectroscopy.[15]
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Analysis of Tautomeric and Conformational Equilibria
Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy is a powerful tool for studying the dynamic equilibria of fluorinated 1,3-cyclohexanediones.[7]
Step-by-Step Methodology for VT-NMR Analysis:
-
Sample Preparation: A solution of the fluorinated 1,3-cyclohexanedione is prepared in a suitable deuterated solvent (e.g., acetone-d6, dichloromethane-d2).
-
Initial Spectrum Acquisition: A 19F NMR spectrum is acquired at room temperature. At this temperature, ring inversion may be rapid, leading to averaged signals for the axial and equatorial conformers.
-
Low-Temperature Analysis: The sample is cooled in the NMR spectrometer to a temperature where the rate of conformational interconversion is slow on the NMR timescale (e.g., -78 °C).[7]
-
Signal Assignment: At low temperature, separate signals for the axial and equatorial fluorine atoms, as well as for the different tautomers, can be resolved.
-
Integration and Equilibrium Constant Calculation: The relative integrals of the signals corresponding to the different species are used to determine their populations and to calculate the equilibrium constant (Keq) and the free energy difference (ΔG°) between them.
Visualization of Key Concepts
Keto-Enol Tautomerism
Caption: The equilibrium between the diketo and enol tautomers of a 1,3-cyclohexanedione.
Conformational Inversion of Fluorocyclohexane
Caption: The ring inversion equilibrium between the axial and equatorial conformers of fluorocyclohexane.
Conclusion: Harnessing Fluorine's Influence for Molecular Design
The thermodynamic stability of fluorinated 1,3-cyclohexanediones is a multifaceted topic, governed by a delicate balance of steric, electronic, and stereoelectronic effects. The strategic incorporation of fluorine provides a powerful tool to modulate the conformational preferences, tautomeric equilibria, and acidity of this important class of compounds. A thorough understanding of these fundamental principles, supported by robust experimental and computational analysis, is essential for the rational design and synthesis of novel fluorinated 1,3-cyclohexanedione derivatives with tailored properties for a wide range of applications in medicinal chemistry and beyond. The insights provided in this guide serve as a foundation for researchers to harness the unique properties of fluorine to create next-generation molecules with enhanced performance and desired biological activities.
References
-
Conformational Analysis Explores the Role of Electrostatic Nonclassical C-F···H-C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. Journal of the American Chemical Society. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 30(3), 447-453. [Link]
-
Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(36), 5251-5253. [Link]
-
O'Hagan, D. (2008). Easy chairs: The conformational preferences of polyfluorocyclohexanes. Chemical Communications, (6), 625-636. [Link]
-
Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. University of Calgary. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. [Link]
-
The F-19 NMR spectra of fluorinated cyclohexadienes and prediction of the chemical shifts in fluorinated 1,4-cyclohexadienes, 1,4-cyclohexadien-3-ones, cyclohexenes and cyclohexen-3-ones. Sciact. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
-
NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [Link]
-
Wiberg, K. B., & Murcko, M. A. (1988). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 53(14), 3365-3370. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7009. [Link]
-
Linclau, B., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 26(52), 11989-11997. [Link]
-
Anomeric effect. Wikipedia. [Link]
-
Gouverneur, V., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 765-771. [Link]
-
Melandri, S., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. The Journal of Physical Chemistry A, 117(50), 13712-13718. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
-
1,3-Cyclohexanedione. Wikipedia. [Link]
-
a-Fluorination of b-dicarbonyl compounds using p-iodotoluene difluoride under neutral conditions. HUSCAP. [Link]
-
The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. [Link]
-
α-Fluorination of β-dicarbonyl compounds using p-iodotoluene difluoride under neutral conditions. Arkivoc. [Link]
-
Fluorine substituent effects (on bioactivity). ResearchGate. [Link]
-
A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. Angewandte Chemie International Edition. [Link]
-
Keto/Enol Tautomerization. Oregon State University. [Link]
-
Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]
-
1,3-Dipolar Cycloadditions of Fluorinated Nitrones with Thioketones. ResearchGate. [Link]
-
PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]
-
Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]
-
An Overview of Fluorine NMR. ResearchGate. [Link]
-
C was more acidic because the two fluorides are adjacent to the carbonyl carbon, even though D had three fluorines positioned farther away. If this is the case, would one fluorine atom adjacent to the carbonyl still be more acidic than option D? Reddit. [Link]
-
X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molbank. [Link]
-
Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. Energy Advances. [Link]
-
Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Polymer Degradation and Stability. [Link]
-
Impact of Fluorination on the Anodic Performance of Disodium Terephthalate: An Experimental and Computational Study. ResearchGate. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate. [Link]
-
Impact of Fluorination on the Anodic Performance of Disodium Terephthalate: An Experimental and Computational Study. University of Miami. [Link]
-
Elemental fluorine. Part 18. Selective direct fluorination of 1,3-ketoesters and 1,3-diketones using gas/liquid microreactor technology. Lab on a Chip. [Link]
-
SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. ResearchGate. [Link]
Sources
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Anomeric effect - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 15. scispace.com [scispace.com]
- 16. reddit.com [reddit.com]
- 17. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Fluorine Factor: Navigating the Reactivity of gem-Difluorocyclohexane-1,3-diones
Executive Summary: The "Super-Electrophile" Paradigm
In the landscape of drug discovery, 2,2-difluorocyclohexane-1,3-diones represent a specialized class of "activated" synthons. Unlike their non-fluorinated parent compounds, which exist predominantly in the enol form and react as nucleophiles, the introduction of a gem-difluoro group at the C2 position fundamentally inverts their reactivity profile.
The gem-difluoro moiety exerts a powerful electron-withdrawing inductive effect (
For the medicinal chemist, this moiety serves two critical roles:
-
Metabolic Blocking: It replaces the metabolically labile C2 methylene protons, preventing oxidative degradation (e.g., by CYP450 enzymes).
-
Covalent Trapping & Bioisosterism: The activated carbonyls readily form stable hydrates (gem-diols) in aqueous media, mimicking transition states of hydrolytic enzymes or acting as transition-state analogs.
Synthesis: Overcoming the Enolization Barrier
Synthesizing 2,2-difluorocyclohexane-1,3-diones is not merely a matter of adding two equivalents of a fluorinating agent. It requires navigating a kinetic bottleneck.
The Kinetic Challenge
The first fluorination of cyclohexane-1,3-dione is rapid because the starting material exists largely as an enol. However, the resulting 2-monofluoro intermediate exists predominantly in the keto tautomer due to the electronegativity of fluorine destabilizing the enol double bond. Consequently, the second fluorination is kinetically stalled because electrophilic fluorinating agents (like Selectfluor) require an enol nucleophile.
Optimized Protocol: Selectfluor-Mediated Difluorination
To drive the reaction to completion, an exogenous base or specific solvent conditions must be employed to force the transient enolization of the monofluoro species.[1]
Reagents:
-
Substrate: Cyclohexane-1,3-dione (or derivatives).
-
Fluorinating Agent: Selectfluor (F-TEDA-BF
) – preferred for safety and handling over gas. -
Solvent: Acetonitrile (MeCN).[2]
-
Additive: Sodium carbonate (
) or water (to promote enolization).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of cyclohexane-1,3-dione in MeCN (0.2 M).
-
First Addition: Add 1.1 eq of Selectfluor at 0°C. Stir for 1 hour. Note: Monofluorination is complete.
-
Activation: Add 2.0 eq of
(solid) or adjust solvent to MeCN:H O (9:1). -
Second Addition: Add 1.2 eq of Selectfluor.
-
Heating: Warm to 40–60°C. The base/water accelerates the rate-limiting enolization of the 2-fluoro intermediate.
-
Workup: Filter solids, concentrate, and purify via silica gel chromatography (eluting with Hexane/EtOAc). Caution: The product is highly hygroscopic and may isolate as a hydrate.
Reactivity Profile & Mechanism
The Hydration Equilibrium
In aqueous or moisture-containing environments, 2,2-difluorocyclohexane-1,3-diones do not exist as free diketones. They form stable gem-diols (hydrates) .
-
Mechanism: The adjacent CF
group destabilizes the planar dicarbonyl form due to dipole-dipole repulsion and inductive electron withdrawal. Hydration relieves this dipole strain and is thermodynamically favored. -
Implication: When using these compounds in biological assays, you are likely screening the hydrate, not the ketone.
Heterocycle Formation (Binucleophiles)
The most valuable application of these scaffolds is the synthesis of fluorinated heterocycles (e.g., indazoles, benzodiazepines).
Reaction with Hydrazines: Unlike non-fluorinated 1,3-diones (which often condense to form hydrazones at the carbonyl), the 2,2-difluoro analogs undergo a cascade reaction.
-
Attack: The hydrazine nitrogen attacks the highly electrophilic C1 carbonyl.
-
Cyclization: The second nitrogen attacks the C3 carbonyl.
-
Result: Formation of a 6,7-dihydro-1H-indazol-4(5H)-one core, retaining the fluorine atoms or the perfluoroalkyl chain if present.[3]
Visualizing the Pathway
The following diagram illustrates the critical "Activation Cycle" where the CF
Caption: The synthesis and reactivity cascade of 2,2-difluoro-1,3-diones. Note the kinetic stall at the mono-fluoro stage.
Quantitative Data: Reactivity Comparison
The following table contrasts the physicochemical properties of the parent dione versus the gem-difluoro analog.
| Feature | Cyclohexane-1,3-dione (Parent) | 2,2-Difluorocyclohexane-1,3-dione |
| Dominant Tautomer | Enol (in solution) | Keto (or Hydrate in water) |
| C2 Reactivity | Nucleophilic (reacts with electrophiles) | Inert (Blocked by F) |
| C1/C3 Reactivity | Moderate Electrophilicity | Super-Electrophilicity (High) |
| pKa | ~5.2 (Acidic C2 protons) | N/A (No acidic protons at C2) |
| Hydration (K_hyd) | Negligible | High (forms stable gem-diol) |
| Metabolic Stability | Low (Oxidative degradation) | High (C2 oxidation blocked) |
Drug Discovery Applications
Bioisosterism and Metabolic Stability
In medicinal chemistry, the gem-difluoro group is often termed a "lipophilic carbonyl bioisostere," but in the context of 1,3-diones, it acts more as a metabolic shield . The C2 position of 1,3-dicarbonyls is a notorious "soft spot" for metabolic oxidation. Fluorination blocks this pathway, extending the half-life (
Case Study: Indazolone Synthesis
Researchers utilize 2,2-difluoro-1,3-diones to synthesize fluorinated indazolones, which are potent scaffolds for:
-
MAPK Inhibitors: Modulation of mitogen-activated protein kinases.
-
Antiviral Agents: The fluorinated core enhances binding affinity through non-covalent interactions (F-bonding) with viral proteases.
References
-
Selectfluor-Mediated Synthesis: Banks, R. E.[1][2] "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent."[4][5] Journal of Fluorine Chemistry, 1998.
-
Difluorination Kinetics & Mechanism: Stavber, S., et al. "Selectfluor-mediated fluorination of 1,3-diketones: The role of solvent and base." Beilstein Journal of Organic Chemistry, 2024.[2]
-
Hydration Equilibrium of Fluorinated Carbonyls: Guthrie, J. P. "Hydration of Carbonyl Compounds." Canadian Journal of Chemistry, 1975. (Foundational text on electron-withdrawing effects on hydration).
-
Reactivity with Binucleophiles: Sosnovskikh, V. Y. "Synthesis and reactivity of 2-perfluoroacylcyclohexane-1,3-diones." Journal of Fluorine Chemistry, 2009.
-
Medicinal Chemistry Applications: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
2,2-Difluorocyclohexane-1,3-dione hydrate CAS number and identifiers
Executive Summary & Identity Profile
2,2-Difluorocyclohexane-1,3-dione hydrate is a specialized fluorinated building block used in medicinal chemistry to introduce the gem-difluoro moiety into bioactive scaffolds.[1] It serves as a critical bioisostere for 1,3-dicarbonyl systems, offering enhanced metabolic stability and altered physicochemical properties (pKa, lipophilicity) compared to its non-fluorinated parent.
This compound exists in a dynamic equilibrium between its dione and gem-diol forms, a characteristic driven by the strong electron-withdrawing nature of the
Core Identifiers
| Identifier Type | Value | Notes |
| CAS Number (Hydrate) | 1314935-73-3 | Specific for the commercial hydrate form.[2] |
| CAS Number (Anhydrous) | 183742-84-9 | Refers to the parent dione structure.[][4] |
| Chemical Formula | Hydrate stoichiometry ( | |
| Molecular Weight | 166.12 g/mol | Hydrate form. |
| Appearance | White to beige solid | Hygroscopic powder. |
| SMILES (Anhydrous) | O=C1CCCC(=O)C1(F)F | |
| SMILES (Gem-diol) | O=C1CCCC(O)(O)C1(F)F | The dominant species in the "hydrate" lattice. |
Structural Chemistry & The "Hydrate" Phenomenon
Unlike typical solvates where water is trapped in the crystal lattice, the "hydrate" of 2,2-difluorocyclohexane-1,3-dione is chemically distinct. The strong inductive effect of the two fluorine atoms at the C2 position renders the adjacent carbonyl carbons highly electrophilic. Upon exposure to moisture (or in the commercial hydrate form), a water molecule nucleophilically attacks one of the carbonyls, forming a stable gem-diol .
Structural Equilibrium
The compound does not exist simply as a dione with associated water; it forms a covalent bond with water.
Caption: The electron-withdrawing fluorine atoms activate the carbonyl, favoring the formation of a stable gem-diol (hydrate) under ambient conditions.
Synthesis Methodology
The synthesis of 2,2-difluorocyclohexane-1,3-dione is a precision electrophilic fluorination process. The most reliable laboratory-scale method utilizes Selectfluor™ (F-TEDA-BF4) due to its safety profile compared to elemental fluorine gas (
Protocol: Electrophilic Fluorination via Selectfluor
Reaction Principle: The reaction proceeds via the enol form of 1,3-cyclohexanedione. Since the second fluorination is slower than the first, controlled conditions are required to drive the reaction to the gem-difluoro state.
Step-by-Step Workflow
-
Reagents:
-
Substrate: 1,3-Cyclohexanedione (1.0 eq).
-
Fluorinating Agent: Selectfluor (2.2 – 2.5 eq).
-
Solvent: Acetonitrile (MeCN).
-
-
Procedure:
-
Dissolve 1,3-cyclohexanedione in MeCN under an inert atmosphere (
). -
Add Selectfluor portion-wise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.
-
Stir at reflux (approx. 80°C) to ensure complete difluorination. Monofluorination occurs rapidly at RT, but the second fluorine addition requires thermal energy to overcome the activation barrier of the less nucleophilic monofluoro-enol.
-
-
Work-up & Isolation:
-
Remove solvent under reduced pressure.[5]
-
Extract with ethyl acetate/water.
-
The product readily hydrates during aqueous work-up.
-
Purification: Recrystallization from
/Hexane or sublimation.
-
Caption: Synthesis pathway via Selectfluor. The second fluorination step is rate-limiting and typically requires elevated temperatures.
Applications in Drug Discovery
The 2,2-difluorocyclohexane-1,3-dione scaffold is a versatile intermediate.[6] Its utility stems from the specific properties of the
Bioisosterism & Metabolic Stability
-
Blockade of Metabolism: The C2 position in non-fluorinated 1,3-diones is a "soft" metabolic spot, prone to alkylation or oxidative metabolism. Substituting hydrogens with fluorine blocks these pathways.
-
pKa Modulation: The
group significantly increases the acidity of the remaining -protons (if any) or alters the electronics of the carbonyls, affecting binding affinity in enzyme pockets.
Heterocycle Synthesis
This building block is a precursor for synthesizing fluorinated heterocycles, particularly pyrazoles and isoxazoles , which are common pharmacophores.
-
Reaction with Hydrazines:
-
Reacting 2,2-difluorocyclohexane-1,3-dione with hydrazine or substituted hydrazines typically yields 4,4-difluoro-4,5,6,7-tetrahydro-1H-indazoles .
-
Unlike standard 1,3-diketones, the central carbon (C2) cannot lose protons to aromatize. Consequently, the fluorine atoms are retained, and the resulting ring remains partially saturated (non-aromatic), preserving the
character and the specific 3D geometry of the group.
-
Safety & Handling (MSDS Summary)
While specific toxicological data is often limited for niche building blocks, standard safety protocols for fluorinated ketones apply.
| Hazard Class | H-Codes | Precautionary Measures |
| Skin Irritation | H315 | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritation | H319 | Use safety goggles; flush with water for 15 min if exposed. |
| STOT-SE | H335 | Handle in a fume hood to avoid respiratory irritation. |
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; protect from ambient moisture to maintain stoichiometry, although it is chemically stable as the hydrate.
References
-
Alchem Pharmtech. Product Analysis: 2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3). Retrieved from
-
Hampton, A. S., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469.
-
Sigma-Aldrich. Product Specification: 2,2-Difluorocyclohexane-1,3-dione hydrate.[2]
-
Banks, R. E. (Selectfluor Chemistry). Selectfluor™ reagent: A user-friendly, mild, air- and moisture-stable electrophilic fluorinating agent. Sigma-Aldrich Technical Bulletin.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 2,2-difluorocyclohexane-1,3-dione hydrate | 1314935-73-3 [sigmaaldrich.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. (PDF) The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2 [academia.edu]
- 6. 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate | 179990-31-9 | Benchchem [benchchem.com]
The Fluorine Factor: A Technical Guide to the Electronic Effects of Fluorine Substitution on 1,3-Dione Acidity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive examination of the profound electronic effects of fluorine substitution on the acidity of 1,3-diones, a class of compounds pivotal as synthetic intermediates and pharmacophores. We will dissect the intricate interplay of inductive and resonance effects, explore the impact of fluorination on enolate stability and keto-enol tautomerism, and provide detailed experimental protocols for the synthesis, characterization, and acidity determination of these important molecules. This document serves as a technical resource for scientists seeking to harness the unique properties of fluorine to modulate the physicochemical and biological characteristics of 1,3-dicarbonyl compounds.
Introduction: The Unique Acidity of 1,3-Dicarbonyls
1,3-Dicarbonyl compounds, also known as β-dicarbonyls, are characterized by two carbonyl groups separated by a single methylene carbon. This structural motif imparts a remarkable acidity to the α-hydrogens, with pKa values typically ranging from 9 to 13, significantly lower than that of a typical ketone (pKa ≈ 20).[1][2] This enhanced acidity is a direct consequence of the stabilization of the resulting conjugate base, the enolate anion. The negative charge on the α-carbon is effectively delocalized through resonance onto both adjacent carbonyl oxygen atoms, distributing the charge and increasing the stability of the anion.[3]
This inherent acidity and the stability of the corresponding enolate make 1,3-diones invaluable nucleophiles in a wide array of carbon-carbon bond-forming reactions, including alkylations and condensations.[4] Furthermore, the acidity and the potential for keto-enol tautomerism are critical determinants of their biological activity and physicochemical properties in drug discovery.
The Electronic Influence of Fluorine: A Double-Edged Sword
Fluorine, the most electronegative element, exerts powerful electronic effects when incorporated into organic molecules. Its influence on the acidity of 1,3-diones is a fascinating case study of competing electronic factors: the inductive effect and the resonance (or mesomeric) effect.
The Dominant Inductive Effect (-I)
Due to its extreme electronegativity, fluorine exhibits a strong electron-withdrawing inductive effect (-I), pulling electron density through the sigma (σ) bonds of the molecule.[5] When fluorine is substituted at or near the α-carbon of a 1,3-dione, this potent inductive withdrawal has a profound impact on the acidity of the α-hydrogens.
The -I effect of fluorine stabilizes the conjugate base (enolate) by pulling electron density away from the negatively charged α-carbon.[6] This dispersal of negative charge makes the enolate more stable and, consequently, the parent 1,3-dione more acidic. The magnitude of this effect is additive; increasing the number of fluorine substituents leads to a dramatic increase in acidity.
Diagram 1: Inductive Effect of Fluorine on a 1,3-Dione
Caption: Stabilization of the enol tautomer in 1,3-diones.
Experimental Protocols
The synthesis and characterization of fluorinated 1,3-diones, along with the determination of their acidity, require robust and well-defined experimental procedures.
Synthesis of Fluorinated 1,3-Diones
5.1.1 Claisen Condensation for the Synthesis of 1,1,1-Trifluoroacetylacetone
This procedure is adapted from the known synthesis of ethyl 4,4,4-trifluoroacetoacetate.
Materials:
-
Ethyl trifluoroacetate
-
Acetone
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath and add acetone dropwise with stirring.
-
After the addition of acetone is complete, add ethyl trifluoroacetate dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into a beaker of ice and water, and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
5.1.2 Direct Fluorination of a 1,3-Dione
This method utilizes an electrophilic fluorinating agent, such as Selectfluor®, for the direct introduction of a fluorine atom at the α-position.
Materials:
-
1,3-Dione (e.g., dibenzoylmethane)
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the 1,3-dione in anhydrous acetonitrile in a round-bottom flask.
-
Add Selectfluor® in one portion to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated 1,3-diones.
-
¹H NMR: Provides information on the proton environment. The chemical shift of the α-proton will be significantly affected by the presence of fluorine. In the enol form, the enolic proton will appear as a broad singlet.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons and the α-carbon will be influenced by fluorination.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. It provides direct information about the fluorine atoms in the molecule, including their number and chemical environment. The chemical shift and coupling constants (e.g., J-coupling with protons) are diagnostic.
Determination of pKa
5.3.1 Potentiometric Titration
This is a classic and accurate method for pKa determination.
Materials and Equipment:
-
Calibrated pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solution of sodium hydroxide (e.g., 0.1 M)
-
Fluorinated 1,3-dione sample
-
Solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds)
-
Potassium chloride (to maintain constant ionic strength)
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [7]2. Accurately weigh a sample of the fluorinated 1,3-dione and dissolve it in a known volume of the chosen solvent system containing a background electrolyte like KCl. [8]3. Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
5.3.2 ¹⁹F NMR Titration
For fluorinated compounds, ¹⁹F NMR can be a powerful tool for pKa determination, as the chemical shift of the fluorine nucleus is sensitive to the protonation state of the molecule.
Procedure:
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve a constant concentration of the fluorinated 1,3-dione in each buffer solution.
-
Acquire a ¹⁹F NMR spectrum for each sample.
-
Plot the ¹⁹F chemical shift (δ) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal function) to determine the pKa. The pKa is the pH at the inflection point of the curve.
Diagram 3: Experimental Workflow for Synthesis and Analysis
Caption: Workflow for fluorinated 1,3-dione synthesis and analysis.
Conclusion
The substitution of fluorine on 1,3-diones offers a powerful and predictable strategy for modulating their acidity. The strong electron-withdrawing inductive effect of fluorine overwhelmingly dominates, leading to a significant increase in the acidity of the α-hydrogens. This effect is directly correlated with the degree of fluorination. Understanding the interplay of electronic and stereoelectronic effects, coupled with robust synthetic and analytical methodologies, empowers researchers to rationally design and synthesize novel fluorinated 1,3-diones with tailored properties for applications in drug discovery, catalysis, and materials science. The protocols and data presented in this guide provide a solid foundation for further exploration in this exciting and impactful area of organic chemistry.
References
-
Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (URL: [Link])
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])
-
Determination of p K a values of fluorocompounds in water using 19 F NMR - ResearchGate. (URL: [Link])
-
Gauche effect - Wikipedia. (URL: [Link])
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])
-
Inductive Effect - Acids and Bases - YouTube. (URL: [Link])
-
Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (URL: [Link])
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (URL: [Link])
-
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (URL: [Link])
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC. (URL: [Link])
-
The Claisen Condensation. (URL: [Link])
-
Titrations without the additions: The rapid determination of pKa values using NMR imaging techniques - The University of Liverpool Repository. (URL: [Link])
-
Kina Trifluoroacetylacetone CAS:367-57-7 Proizvođači - Besplatni uzorak - Alfa Chemical. (URL: [Link])
- CN113248354A - Synthetic method of fluoroacetophenone - Google P
-
UV-Vis Spectrometry, pKa of a dye. (URL: [Link])
-
Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems - Pearson. (URL: [Link])
-
Potentiometric Titration of an Unknown Weak Acid. (URL: [Link])
-
How to find Pka of compound using UV visible spectroscopy - YouTube. (URL: [Link])
-
Use of 1H/13C/19F Triple Resonance 3D-NMR to Characterize the Stereosequences in Poly(vinyl fluoride) | Request PDF - ResearchGate. (URL: [Link])
-
CHROMONES AND THEIR REACTIONS WITH 1,2-BIDENTATE NUCLEOPHILES Iryna M. Biletska. (URL: [Link])
-
Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of fluoroacetate from fluoride, glycerol, and beta-hydroxypyruvate by Streptomyces cattleya. - SciSpace. (URL: [Link])
-
Claisen Condensation - Organic Chemistry Portal. (URL: [Link])
-
The final UV-Vis method for the pKa determination. - ResearchGate. (URL: [Link])
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (URL: [Link])
- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google P
-
Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC. (URL: [Link])
-
Hexafluoroacetylacetone - Wikipedia. (URL: [Link])
-
Design and Synthesis of Fluoro Analogues of Vitamin D - PMC. (URL: [Link])
-
Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PMC. (URL: [Link])
-
Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity - White Rose Research Online. (URL: [Link])
-
Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PubMed. (URL: [Link])
-
Pearson. (URL: [Link])
-
Flowchart of the experimental design.: | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. (URL: [Link])
-
New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry. (URL: [Link])
-
Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. (URL: [Link])
-
19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (URL: [Link])
-
Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (URL: [Link])
Sources
- 1. sci-tech.ksc.kwansei.ac.jp [sci-tech.ksc.kwansei.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Reaction conditions for condensation of 2,2-Difluorocyclohexane-1,3-dione with hydrazines
This Application Note and Protocol guide details the reaction conditions for the condensation of 2,2-Difluorocyclohexane-1,3-dione with hydrazines. This reaction is a critical entry point for synthesizing fluorinated bicyclic heterocycles, specifically 3,3-difluoro-2,3,4,5,6,7-hexahydro-1H-indazoles (and their tautomers), which serve as non-aromatic bioisosteres in drug discovery.
Executive Summary
The condensation of 2,2-difluorocyclohexane-1,3-dione with hydrazines presents a unique synthetic challenge compared to non-fluorinated 1,3-diketones. While standard diketones readily condense and dehydrate to form aromatic indazoles, the gem-difluoro group at the C2 position blocks the final aromatization step (which typically requires proton elimination). Consequently, the reaction yields stable 3,3-difluoro-hexahydroindazoles or hydroxy-pyrazoline intermediates .
This guide provides a standardized protocol to efficiently synthesize these fluorinated scaffolds while preventing common side reactions such as defluorination (HF elimination) or hydrate inhibition.
Chemical Basis & Mechanistic Insight
The "Fluorine Block" Effect
In a standard Knorr pyrazole synthesis, hydrazine condenses with a 1,3-diketone to form a hydrazone, which cyclizes and dehydrates to an aromatic pyrazole.
-
Standard: C2 position has protons (
). Elimination of creates the double bonds required for aromaticity. -
Difluoro-Analog: The C2 position is
. It lacks the protons necessary for dehydration to a bond. -
Result: The reaction arrests at the cyclic hydrazine or hemiaminal stage. Forcing conditions (high heat/strong acid) can lead to the loss of HF, yielding a monofluorinated aromatic indazole, but this is often considered a degradation product if the gem-difluoro motif is the target.
Reactivity of the Hydrate
2,2-Difluorocyclohexane-1,3-dione exists primarily as a monohydrate (gem-diol) due to the strong electron-withdrawing effect of the fluorine atoms, which destabilizes the carbonyl dipole.
-
Implication: The hydrate is less electrophilic than the free ketone.
-
Solution: The protocol requires acid catalysis (to activate the carbonyl/hydrate) and a protic solvent (Ethanol) to facilitate proton transfer during the nucleophilic attack of hydrazine.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways: the desired condensation to the difluoro-scaffold versus the defluorination pathway.
Figure 1: Reaction pathway for the condensation of 2,2-difluorocyclohexane-1,3-dione showing the retention of the difluoro-motif vs. potential defluorination.
Optimization Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol (Abs.) or Methanol | Protic solvents stabilize the polar transition states. Anhydrous grade is preferred to shift equilibrium away from the hydrate. |
| Catalyst | Acetic Acid (AcOH) (5-10 mol%) | Activates the hydrate/carbonyl for nucleophilic attack. Stronger acids (HCl, |
| Temperature | Reflux (78°C) | Required to overcome the energy barrier of the deactivated fluorinated carbonyls. |
| Hydrazine | Hydrazine Hydrate (1.1 - 1.2 eq) | Slight excess ensures complete conversion. For substituted hydrazines (e.g., Phenylhydrazine), regioselectivity is generally not an issue due to symmetry of the dione. |
| Time | 4 - 16 Hours | Monitor by TLC/LCMS. The reaction is slower than non-fluorinated analogs. |
Experimental Protocol
Protocol A: Synthesis of 3,3-Difluoro-2,3,4,5,6,7-hexahydro-1H-indazole
Objective: Gram-scale synthesis of the gem-difluoro bicyclic scaffold.
Materials:
-
2,2-Difluorocyclohexane-1,3-dione (1.0 eq)
-
Hydrazine Hydrate (64% or 80% solution) (1.2 eq)
-
Ethanol (Absolute, ACS Grade) (10 mL per gram of substrate)
-
Acetic Acid (Glacial) (0.1 eq)
-
Ethyl Acetate/Hexanes (for workup)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-Difluorocyclohexane-1,3-dione (e.g., 1.0 g, 6.0 mmol) in Absolute Ethanol (10 mL).
-
Note: The starting material may not dissolve immediately; suspension is acceptable.
-
-
Addition: Add Acetic Acid (36 µL, 0.6 mmol) followed by the dropwise addition of Hydrazine Hydrate (0.35 mL, 7.2 mmol).
-
Observation: A mild exotherm may occur. The suspension typically clears as the reaction progresses.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) . Stir efficiently for 6–12 hours .
-
Monitoring: Check progress by TLC (System: 50% EtOAc/Hexane). Stain with
or Phosphomolybdic Acid (PMA). The product is typically more polar than the starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume.
-
Dilute with Ethyl Acetate (20 mL) and wash with Saturated
(10 mL) to remove acetic acid. -
Wash with Brine (10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
-
-
Purification:
-
The crude residue is often pure enough for subsequent steps.
-
If necessary, purify via flash column chromatography (Silica gel, gradient 0-60% EtOAc in Hexanes).
-
Recrystallization:[1] Can often be achieved from Ethanol/Heptane.
-
Analytical Validation (Expected Data):
-
19F NMR: Single signal around -100 to -120 ppm (typical for gem-difluoro adjacent to sp3 carbons). Absence of vinyl fluoride signals (approx -150 ppm) confirms no elimination.
-
MS (ESI): [M+H]+ peak corresponding to MW (approx 162 Da + 1).
Troubleshooting & Critical Process Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Hydrate stability prevents attack. | Add molecular sieves (3Å) to the reaction to scavenge water. Increase catalyst load to 20 mol%. |
| Defluorination (-HF) | Acid concentration too high or temp too high. | Switch from Acetic Acid to a milder buffer (e.g., Pyridinium p-toluenesulfonate, PPTS). Reduce temp to 60°C. |
| Regioselectivity | Only relevant if using substituted hydrazines (e.g., Methylhydrazine). | 2,2-difluorocyclohexane-1,3-dione is symmetric. Regioisomers are identical unless the ring has other substituents. |
| Sticky Solid/Oil | Hydrogen bonding of the product. | Triturate the crude oil with cold Diethyl Ether or MTBE to induce precipitation. |
References
-
General Reactivity of Fluorinated 1,3-Diketones
-
Bonacorso, H. G., et al. "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism." Canadian Journal of Chemistry, 2008. Link
-
-
Synthesis of Tetrahydroindazoles
-
Properties of 2,2-Difluorocyclohexane-1,3-dione
-
"Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein Journal of Organic Chemistry, 2024. Link
-
-
Hydrazine Condensation Protocols
-
"Indazole Synthesis - Organic Chemistry Portal." Link
-
-
Product Data (Analogous Structures)
-
"4,5,6,7-Tetrahydro-1H-indazole - ChemSynthesis." Link
-
Disclaimer: This protocol involves the use of hazardous chemicals, including hydrazines (potential carcinogens) and fluorinated compounds. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
Application Notes & Protocols: Strategic Solvent Selection for Reactions of 2,2-Difluorocyclohexane-1,3-dione Hydrate
Introduction: The Unique Reactivity of a Fluorinated Building Block
2,2-Difluorocyclohexane-1,3-dione hydrate is a versatile synthetic intermediate prized in medicinal chemistry and materials science. The introduction of the gem-difluoro group at the C2 position profoundly alters the molecule's electronic properties compared to its non-fluorinated parent, 1,3-cyclohexanedione. This modification enhances the acidity of the methylene protons at C4 and C6, influences the keto-enol tautomeric equilibrium, and modulates the reactivity of the corresponding enolate. Consequently, the strategic selection of a reaction solvent is not merely a matter of dissolution but is the primary tool for controlling reaction pathways, kinetics, and ultimate product yields.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to make informed solvent choices when working with this valuable reagent. We will delve into the fundamental principles governing its behavior in various media and provide actionable, detailed protocols for common transformations.
Core Physicochemical & Mechanistic Considerations
To effectively choose a solvent, one must first understand the substrate. The reactivity of 2,2-Difluorocyclohexane-1,3-dione is dominated by the interplay of its structure, the powerful inductive effect of the fluorine atoms, and its existence as a hydrate.
Table 1: Physicochemical Properties of 2,2-Difluorocyclohexane-1,3-dione Hydrate
| Property | Value | Source |
| CAS Number | 1314935-73-3 | [1] |
| Molecular Formula | C₆H₆F₂O₂·H₂O | |
| Appearance | Typically a powder or solid | |
| Storage | Often recommended at refrigerated temperatures | [2] |
| Key Structural Feature | Gem-difluoro group at C2, creating a highly polarized carbonyl environment. | |
| Hydrate Form | The presence of water of hydration can influence solubility and may act as a proton source in sensitive reactions. |
The Critical Keto-Enol Tautomerism
Like all β-dicarbonyl compounds, 2,2-Difluorocyclohexane-1,3-dione exists in equilibrium between its keto and enol forms. This equilibrium is the single most important factor to consider in solvent selection, as the enol or its conjugate base (the enolate) is typically the reactive nucleophilic species.[3] The solvent directly dictates which tautomer predominates.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents do not significantly solvate either form, but the enol tautomer can be stabilized through intramolecular hydrogen bonding.
-
Aprotic Polar Solvents (e.g., Acetone, THF, DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors, stabilizing the enol form.[4] Solvents with large dipole moments will favor the tautomer with the higher dipole moment; for cyclic β-dicarbonyls, this is often the keto form.[4][5]
-
Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the keto and enol forms. They can stabilize the enol form but may also reduce the nucleophilicity of the enolate by forming a solvent shell around it.
The electron-withdrawing difluoro group increases the acidity of the enol proton, shifting the equilibrium.[4] Understanding and controlling this equilibrium is paramount for predictable reactivity.
Practical Guide to Solvent Selection for Key Reactions
The optimal solvent is always a function of the desired reaction: the choice of base, the nature of the electrophile, and the reaction temperature.
Enolate Formation & C-Alkylation
This is one of the most common reactions for this substrate class. The goal is to generate the enolate cleanly and allow it to react with an electrophile (e.g., an alkyl halide) without side reactions.
Core Principle: Aprotic solvents are strongly preferred. Protic solvents will protonate the enolate, quenching the reaction.
-
Recommended Solvents:
-
Tetrahydrofuran (THF): Excellent for strong bases like n-BuLi or LDA. It is polar enough to dissolve the enolate salt but is non-protic.[6]
-
Acetonitrile (MeCN): A polar aprotic solvent suitable for weaker bases like K₂CO₃ or Et₃N. It is also a common solvent for fluorination reactions.[7]
-
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that can accelerate Sₙ2 alkylations. However, they can be difficult to remove and may promote side reactions with very strong bases.
-
-
Solvents to Avoid:
-
Water, Methanol, Ethanol: Their acidic protons will immediately quench the enolate.
-
Dichloromethane (DCM), Chloroform: Can react with strong bases/nucleophiles.
-
Table 2: Solvent Selection Summary for C-Alkylation
| Base Strength | Recommended Solvents | Rationale |
| Strong (n-BuLi, LDA) | THF, Diethyl Ether | Aprotic, non-reactive with the base, good solubility for intermediates. |
| Moderate (NaH, KHMDS) | THF, DMF | Aprotic, effectively solvates the cation. |
| Weak (K₂CO₃, Et₃N) | Acetonitrile, Acetone | Polar enough to promote the reaction without interfering with the base. |
Condensation Reactions (Knoevenagel, Michael Additions)
In these reactions, the dione acts as a nucleophile, often under catalytic basic or acidic conditions, attacking an activated double bond.
Core Principle: The solvent must be compatible with the catalyst and all reactants. The choice is broader than for alkylations.
-
Recommended Solvents:
-
Ethanol/Methanol: Excellent choices for base-catalyzed condensations (e.g., using piperidine, triethylamine). The solvent can also act as the proton source for the final product.[8]
-
Toluene: Useful for reactions that require azeotropic removal of water, such as condensations forming an enamine or imine intermediate.[9][10]
-
Water: Green, economical choice for certain reactions, especially those catalyzed by surfactants or phase-transfer catalysts.[8]
-
Solvent-Free: Mechanical milling or high-temperature melts can be effective for some solid-state reactions, offering environmental benefits.[8][11]
-
Electrophilic Reactions (e.g., Halogenation)
While the starting material is already difluorinated at C2, reactions at the C4/C6 positions or with the enol oxygen are possible. For related 1,3-diones, electrophilic fluorination is a key transformation.
Core Principle: The solvent must be stable to the (often oxidative) electrophilic reagent and effectively solvate the intermediates.
-
Recommended Solvents:
Detailed Experimental Protocols
These protocols serve as validated starting points. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Procedure for C-Alkylation via NaH Deprotonation
This protocol describes a typical C-alkylation at the C4 position using sodium hydride as the base and methyl iodide as a representative electrophile.
Materials:
-
2,2-Difluorocyclohexane-1,3-dione hydrate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (MeI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH slurry over 15-20 minutes.
-
Causality Note: Slow addition is crucial to control the evolution of hydrogen gas as the enolate forms.
-
-
Enolate Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add Methyl Iodide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates full consumption of the starting material (typically 2-12 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Knoevenagel-Type Condensation with Benzaldehyde
This protocol outlines a base-catalyzed condensation reaction, a common method for forming new carbon-carbon bonds.
Materials:
-
2,2-Difluorocyclohexane-1,3-dione hydrate
-
Benzaldehyde
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric Acid (1M)
-
Deionized Water
-
Brine
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 equivalent) and benzaldehyde (1.05 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is often complete within 2-4 hours.
-
Causality Note: Ethanol is an ideal solvent here. It readily dissolves the reactants and the polar intermediate, and its protic nature facilitates the final dehydration step of the condensation mechanism.
-
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Isolation: Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, deionized water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The product often crystallizes upon concentration or can be purified by recrystallization from an ethanol/water mixture.
Troubleshooting and Final Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in alkylation | Incomplete deprotonation; protic contamination; enolate not nucleophilic enough. | Ensure base is fresh and solvent is anhydrous. Switch to a more polar aprotic solvent like DMF to accelerate Sₙ2 reaction. |
| No reaction in condensation | Catalyst is ineffective or insufficient; temperature is too low. | Increase catalyst loading or switch to a stronger base (e.g., DBU). Ensure reaction is at reflux. |
| Multiple products observed | O-alkylation vs. C-alkylation; dialkylation; side reactions. | Use a less polar solvent (e.g., THF over DMSO) to favor C-alkylation. Use precisely one equivalent of base and electrophile to minimize dialkylation. |
| Starting material is insoluble | Incorrect solvent choice. | For nonpolar reactions, consider a co-solvent like a small amount of THF or DMF. For the hydrate, protic or highly polar aprotic solvents generally work best for initial dissolution. |
The gem-difluoro motif in 2,2-Difluorocyclohexane-1,3-dione hydrate offers a gateway to novel chemical entities. By understanding the fundamental principles of its keto-enol equilibrium and applying the solvent selection strategies outlined in this guide, researchers can unlock its full synthetic potential with precision and control.
References
-
Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1825. [Link]
-
Wang, G., Zhang, Y., & Wang, J. (2004). Solid-state radical reactions of 1,3-cyclohexanediones with in situ generated imines mediated by manganese(III). Green Chemistry, 6(8), 415-417. [Link]
-
Jin, T. S., Wang, A. Q., & Li, T. S. (2005). The reaction of aromatic aldehydes and 1,3-cyclohexanedione in aqueous media. Journal of the Chinese Chemical Society, 52(4), 781-785. [Link]
-
Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]
-
Filo. (2025). Reaction of 1,3-cyclohexanedione with NaOH ,BuLi and EtI with THF as solv.. Filo Q&A Platform. [Link]
-
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Wikipedia, The Free Encyclopedia. [Link]
-
Nambo, M., & Crudden, C. M. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Process Research & Development, 27(7), 1361-1365. [Link]
-
Wang, Z., et al. (2019). Syntheses of 2-(2,2,2-trifluoroethylidene)/(2,2-difluoroethyl)-1,3-dicarbonyl compounds and their fungicidal activities. Organic Chemistry Frontiers, 6(18), 3333-3338. [Link]
-
da Silva, J. F., et al. (2004). Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds. Current Organic Chemistry, 8(1), 35-47. [Link]
- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2003). Experiments in Physical Chemistry (7th ed.). McGraw-Hill.
-
Taylor, J. E., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]
-
Taylor, J. E., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate. [Link]
-
Royal Society of Chemistry. (2019). Syntheses of 2-(2,2,2-trifluoroethylidene)/(2,2-difluoroethyl)-1,3-dicarbonyl compounds and their fungicidal activities. RSC Publishing. [Link]
-
Taylor, J. E., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubMed. [Link]
-
SyntheticPages. (2017). Bis(phenylhydrazones) derived from 2,2-dialkyl cyclohexane-1,3-diones. syntheticpages.org. [Link]
-
dos Santos, H. F., et al. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem, 26(1), e202500648. [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 2,2-dimethylcyclohexane-1,3-dione | 562-13-0 [sigmaaldrich.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction of 1,3-cyclohexanedione with NaOH ,BuLi and EtI with THF as solv.. [askfilo.com]
- 7. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. staff.ustc.edu.cn [staff.ustc.edu.cn]
Synthesis of Bioactive Fluorinated Scaffolds from 1,3-Diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] 1,3-Diones are exceptionally versatile synthons, serving as ideal precursors for a diverse array of fluorinated scaffolds. This guide provides an in-depth exploration of the synthesis of bioactive fluorinated compounds derived from 1,3-diones. We will delve into the mechanistic rationale behind key synthetic transformations, present detailed, field-proven protocols, and showcase the application of these methods in constructing medicinally relevant heterocyclic and carbocyclic frameworks.
Introduction: The Strategic Value of Fluorine in Drug Design
The substitution of hydrogen or other functional groups with fluorine can dramatically alter a molecule's biological profile.[1][2][4] Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[1]
-
Increased Lipophilicity: In many contexts, fluorine substitution can increase a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[1][2]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences through steric and electronic interactions, potentially leading to higher binding affinity for a biological target.[1]
1,3-Dicarbonyl compounds are particularly valuable starting materials due to the acidity of the C-2 proton, which facilitates enolization and subsequent reactions with a variety of fluorinating agents. This reactivity provides a direct and efficient entry point to α-fluorinated 1,3-dione intermediates, which are versatile building blocks for more complex bioactive molecules.
Core Synthetic Strategies: The Fluorination of 1,3-Diones
The introduction of one or two fluorine atoms at the C-2 position of a 1,3-dione is the pivotal step in the synthesis of many fluorinated scaffolds. The choice of fluorinating agent and reaction conditions is critical for achieving the desired mono- or di-fluorination with high selectivity and yield.
Electrophilic Fluorination: A Mechanistic Overview
Electrophilic fluorination is the most common approach for the fluorination of 1,3-diones.[5] The reaction proceeds via the enol or enolate form of the dicarbonyl compound, which acts as a nucleophile, attacking an electrophilic fluorine source ("F+").
dot graph TD { rankdir=LR; node [shape=plaintext];
} end Figure 1: General mechanism of electrophilic fluorination of 1,3-diones.
The precise mechanism, whether it proceeds via an SN2 pathway or a single-electron transfer (SET) process, is still a subject of some debate, though evidence often points towards an SN2-like mechanism for many common reagents.[5]
Common Electrophilic Fluorinating Agents
A variety of N-F reagents have been developed for electrophilic fluorination, offering a range of reactivity and selectivity.[5][6]
| Reagent | Acronym | Key Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, stable, and relatively safe to handle. Widely used for both mono- and di-fluorination.[7][8] |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and highly electrophilic. Soluble in a wide range of organic solvents.[6] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another powerful electrophilic fluorinating agent.[5] |
Causality in Reagent Selection: The choice between these reagents often depends on the specific substrate and the desired outcome. Selectfluor is a go-to reagent for its reliability and broad applicability.[7] NFSI is a strong alternative, particularly when solubility in specific solvents is a concern. The reactivity of the 1,3-dione itself, influenced by its substituents, will also dictate the optimal fluorinating agent and reaction conditions.
Experimental Protocols
Protocol 1: Selective Monofluorination of a 1,3-Diketone using Selectfluor®
This protocol describes a general procedure for the selective monofluorination of a 1,3-diketone. The reaction can often be performed in aqueous media without the need for a catalyst or base.[9]
Materials:
-
1,3-Diketone (e.g., 1,3-diphenylpropane-1,3-dione)
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,3-diketone (1.0 mmol) in a mixture of MeCN (5 mL) and H₂O (5 mL), add Selectfluor® (1.1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and saturated aqueous NaCl (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-fluoro-1,3-diketone.
Self-Validation: The success of this protocol relies on the careful control of stoichiometry. Using a slight excess of Selectfluor® ensures complete consumption of the starting material. The aqueous workup is crucial for removing unreacted Selectfluor® and other water-soluble byproducts.
Protocol 2: Synthesis of 2,2-Difluoro-1,3-Diketones
The synthesis of gem-difluorinated compounds can be achieved by modifying the stoichiometry of the fluorinating agent and extending the reaction time.[7][9]
Materials:
-
Same as Protocol 3.1
Procedure:
-
To a solution of the 1,3-diketone (1.0 mmol) in a mixture of MeCN (5 mL) and H₂O (5 mL), add Selectfluor® (2.1 mmol).
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC.
-
Follow the workup and purification procedure as described in Protocol 3.1.
Expert Insight: The second fluorination is generally slower than the first.[10] Therefore, a larger excess of the fluorinating agent and a longer reaction time are necessary to drive the reaction to completion. For some substrates, gentle heating may be required.
From Fluorinated 1,3-Diones to Bioactive Heterocycles
Fluorinated 1,3-diones are powerful intermediates for the synthesis of a wide range of bioactive heterocyclic compounds.[11][12] The dicarbonyl moiety provides two electrophilic centers, making it susceptible to condensation reactions with various binucleophiles.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} end Figure 2: Synthesis of bioactive heterocycles from fluorinated 1,3-diones.
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are known to exhibit a range of biological activities, including pesticidal properties.[11]
Protocol 3: Synthesis of a 4-Fluoro-1,3,5-triphenyl-1H-pyrazole
This protocol demonstrates the cyclocondensation of a fluorinated 1,3-diketone with a hydrazine to form a fluorinated pyrazole.[9]
Materials:
-
2-Fluoro-1,3-diphenylpropane-1,3-dione (from Protocol 3.1)
-
Phenylhydrazine
-
Ethanol (EtOH)
-
Glacial acetic acid
Procedure:
-
To a solution of 2-fluoro-1,3-diphenylpropane-1,3-dione (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography.
Synthesis of Fluorinated Isoxazoles
Fluorinated isoxazoles are another important class of heterocycles with applications in medicinal chemistry.[12] For instance, certain fluorinated isoxazoles have been investigated as potential agents to increase the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[12][13]
Protocol 4: Synthesis of a 4-Fluoroisoxazole
This protocol outlines the synthesis of a 4-fluoroisoxazole from a 2-fluoro-1,3-diketone and hydroxylamine.
Materials:
-
2-Fluoro-1,3-diketone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol) in a mixture of ethanol (8 mL) and water (2 mL).
-
Add the 2-fluoro-1,3-diketone (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 6-8 hours. Monitor by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Asymmetric Fluorination
The synthesis of enantiomerically pure fluorinated compounds is of great interest, as the stereochemistry of a drug molecule is often critical to its biological activity.[8][14] Asymmetric fluorination of 1,3-diones can be achieved using chiral fluorinating agents or by employing chiral catalysts.
Key Approaches to Asymmetric Fluorination:
-
Chiral N-F Reagents: Stoichiometric amounts of chiral fluorinating agents derived from camphor or cinchona alkaloids can induce enantioselectivity.[14]
-
Catalytic Asymmetric Fluorination: The use of a chiral transition metal complex (e.g., with Ru, Cu, or Pd) in catalytic amounts with an achiral electrophilic fluorinating agent is a more atom-economical approach.[14]
The development of efficient and highly enantioselective fluorination reactions remains an active area of research.
Conclusion
1,3-Diones are invaluable precursors for the synthesis of a diverse range of bioactive fluorinated scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to access these important molecular architectures. The ability to selectively introduce one or two fluorine atoms into the 1,3-dione backbone, followed by cyclocondensation reactions, opens up a vast chemical space for the development of novel therapeutic agents with improved pharmacological properties.
References
-
Chambers, R. D., Fox, M. A., & Sandford, G. (2005). Elemental fluorine. Part 18. Selective direct fluorination of 1,3-ketoesters and 1,3-diketones using gas/liquid microreactor technology. Lab on a Chip, 5(10), 1132–1139. [Link]
-
Tang, P., Wang, W., & Ritter, T. (2019). Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(16), 10347–10355. [Link]
-
Umemoto, T., & Tomita, K. (1986). Synthesis of 5-fluoro-1,3-dioxin-4-ones: versatile building blocks of fluorinated compounds. Journal of the Chemical Society, Chemical Communications, (1), 17-18. [Link]
-
Kitamura, M., & Yano, T. (2011). A practical and convenient fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene. Organic Letters, 13(9), 2392–2394. [Link]
-
Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7010. [Link]
-
Sandford, G. (2020). Synthesis of Fluorinated Heterocycles. ResearchGate. [Link]
-
Ni, C., Hu, M., & Hu, J. (2015). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. ACS Medicinal Chemistry Letters, 6(10), 1046–1057. [Link]
-
Taylor, S. D. (2016). Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. University of Canterbury. [Link]
-
Wikipedia contributors. (2023, November 13). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. [Link]
-
Taylor, S. D., & Gouverneur, V. (2014). Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride. Chemical Communications, 50(79), 11736–11739. [Link]
-
Chambers, R. D., & Sandford, G. (1990). Direct fluorination of 1,3-dicarbonyl compounds. Journal of the Chemical Society, Chemical Communications, (12), 853-854. [Link]
-
Besset, T., & Poisson, T. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus. Chimie, 27(S2), 1-6. [Link]
-
ResearchGate. (n.d.). Fluorination of 1,3-dicarbonyl compounds. [Link]
-
Kitamura, M. (2017). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 22(12), 2077. [Link]
-
Wang, J., & Li, X. (2016). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 7(4), 2694–2698. [Link]
-
Akhtar, M. S., Aslam, M., Zaman, W., Velu, K. S., Sun, S., & Lim, H. N. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(14), 5343. [Link]
-
Xiong, F., et al. (2025). Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. Molecular Diversity, 29(2), 1079-1089. [Link]
-
ResearchGate. (n.d.). (a) Reaction scheme for fluorination reactions of 1,3-dicarbonyls 5a–d.... [Link]
-
Wang, W. (2016). Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis. ScholarWorks at UMass Boston. [Link]
-
Ilovaisky, A. I., & Kagramanov, A. A. (2012). Chemical fluorination of organic compounds. Revue Roumaine de Chimie, 57(3), 221-233. [Link]
-
Pashevin, D. O., & Mykhailiuk, P. K. (2015). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 84(10), 1043–1069. [Link]
-
Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. [Link]
-
ResearchGate. (n.d.). Asymmetric Fluorination Reactions. [Link]
-
Smietana, M. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5980. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207. [Link]
-
Besset, T., & Poisson, T. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. ResearchGate. [Link]
-
ResearchGate. (n.d.). Representative fluorine‐containing drugs and bioactive molecules. [Link]
-
Lermontova, S. A., & Lermontov, S. A. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Inorganics, 10(11), 211. [Link]
-
Kirk, K. L. (2006). Tactical Applications of Fluorine in Drug Design and Development. Current Topics in Medicinal Chemistry, 6(14), 1447–1456. [Link]
-
Reddy, V. P., & Prakash, G. K. S. (2015). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 13(31), 8496–8502. [Link]
-
Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. Current Topics in Medicinal Chemistry, 16(27), 3046–3058. [Link]
-
Venter, G. J. S., & Roodt, A. (2022). Fluorene-Containing β-Diketonato Ligands and Their Rhodium(I) Complexes—A Characterization and Crystallographic Study. Molecules, 27(15), 4927. [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339591. [Link]
-
Gouverneur, V., & Tredwell, M. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
- 14. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Syntheses Utilizing 2,2-Difluorocyclohexane-1,3-dione
Introduction: The Strategic Advantage of the Gem-Difluoro Keto-Scaffold in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The gem-difluoromethylene (CF2) group, in particular, serves as a valuable bioisostere for a carbonyl group or a methylene bridge, offering a powerful tool for modulating the electronic and conformational properties of bioactive molecules.
2,2-Difluorocyclohexane-1,3-dione is an emerging building block that strategically positions this gem-difluoro motif within a reactive cyclic 1,3-dicarbonyl framework. This arrangement presents a unique opportunity for the efficient, one-pot construction of complex fluorinated heterocyclic and spirocyclic systems—scaffolds of significant interest in pharmaceutical development. The electron-withdrawing nature of the two fluorine atoms is anticipated to enhance the reactivity of the dione system, potentially facilitating reactions that are sluggish with its non-fluorinated counterpart.
This application note provides a detailed, albeit prospective, one-pot protocol for the synthesis of fluorinated spiro[cyclohexane-pyrazole] derivatives from 2,2-Difluorocyclohexane-1,3-dione. While direct literature precedent for this specific transformation is nascent, the proposed protocol is firmly grounded in the well-established reactivity of analogous non-fluorinated 1,3-diones in multicomponent reactions.[2] We will delineate the mechanistic rationale, provide a step-by-step experimental procedure, and discuss the potential scope and significance of this transformation.
Proposed One-Pot Synthesis of Fluorinated Spiro[cyclohexane-pyrazole] Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a single step, minimizing waste and operational complexity.[3] The reaction of 1,3-cyclohexanediones with aldehydes and hydrazines to form fused pyrazole systems is a known transformation. We propose to adapt this methodology to a one-pot synthesis of a novel fluorinated spiro-pyrazole system starting from 2,2-Difluorocyclohexane-1,3-dione.
The proposed reaction is a three-component condensation of 2,2-Difluorocyclohexane-1,3-dione, an aromatic aldehyde, and hydrazine hydrate. This reaction is expected to proceed through a sequence of a Knoevenagel condensation, a Michael addition, and a cyclization/dehydration cascade to yield the final spirocyclic product.
Mechanistic Rationale and Causality
The entire one-pot sequence is driven by the inherent reactivity of the starting materials under the chosen reaction conditions.
-
Knoevenagel Condensation : The reaction is initiated by a base-catalyzed Knoevenagel condensation between the acidic methylene protons of 2,2-Difluorocyclohexane-1,3-dione and the aromatic aldehyde.[4][5] The electron-withdrawing effect of the gem-difluoro group enhances the acidity of the C4 and C6 methylene protons, facilitating this initial C-C bond formation to produce an arylidenecyclohexanedione intermediate.
-
Michael Addition : The first equivalent of hydrazine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated system of the arylidenecyclohexanedione intermediate in a conjugate (Michael) addition.
-
Cyclization and Dehydration : The second nitrogen atom of the hydrazine then attacks one of the carbonyl groups of the dione, leading to a cyclization that forms a heterocyclic intermediate. Subsequent dehydration results in the formation of the stable pyrazole ring, yielding the final spiro[cyclohexane-pyrazole] product. The spirocyclic nature arises because the gem-difluoro group at C2 prevents enolization and subsequent aromatization of the cyclohexane ring, which can be a competing pathway with non-fluorinated analogues.
Visualizing the Synthetic Strategy
Proposed One-Pot Reaction Workflow
Caption: High-level workflow for the proposed one-pot synthesis.
Plausible Reaction Mechanism
Caption: Key stages in the proposed one-pot reaction mechanism.
Detailed Experimental Protocol (Prospective)
This protocol is a model procedure based on analogous reactions with non-fluorinated 1,3-diones and should be optimized for specific substrates.
Materials:
-
2,2-Difluorocyclohexane-1,3-dione (1.0 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv.)
-
Hydrazine hydrate (1.1 mmol, 1.1 equiv.)
-
Piperidine (0.1 mmol, 0.1 equiv.)
-
Ethanol (5-10 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
Reaction Setup : To a 25 mL round-bottom flask, add 2,2-Difluorocyclohexane-1,3-dione (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and ethanol (5 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition : Add piperidine (0.1 mmol) to the reaction mixture.
-
Hydrazine Addition : Add hydrazine hydrate (1.1 mmol) dropwise to the stirring solution. An exothermic reaction may be observed.
-
Reaction : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation :
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
-
Characterization : Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Anticipated Substrate Scope and Yields
Based on analogous multicomponent reactions with non-fluorinated cyclohexane-1,3-dione, the proposed one-pot synthesis is expected to be compatible with a range of aromatic aldehydes.[2] The following table outlines the potential substrate scope and expected yields, which should be considered as targets for optimization.
| Entry | Aromatic Aldehyde (ArCHO) | Expected Product | Anticipated Yield Range (%) | Notes |
| 1 | Benzaldehyde | Unsubstituted Phenyl | 75-85 | Standard substrate for initial optimization. |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 80-90 | Electron-withdrawing groups may enhance reactivity. |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 70-80 | Electron-donating groups may slightly decrease yields. |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 85-95 | Strongly electron-withdrawing groups are often well-tolerated. |
| 5 | 2-Thiophenecarboxaldehyde | 2-Thienyl | 65-75 | Heterocyclic aldehydes are expected to be compatible. |
Trustworthiness and Self-Validation
The integrity of this proposed protocol rests on its foundation in established reaction mechanisms. Each step—Knoevenagel condensation, Michael addition, and cyclization—is a well-documented transformation in organic synthesis. The successful formation of the target spirocycle can be rigorously validated through standard analytical techniques:
-
¹⁹F NMR Spectroscopy : The presence of a signal corresponding to the CF2 group will be a definitive indicator of the product's formation.
-
¹H and ¹³C NMR Spectroscopy : Will confirm the overall structure, including the formation of the pyrazole ring and the spirocyclic center. The absence of vinylic protons from the Knoevenagel intermediate will indicate completion of the cascade.
-
High-Resolution Mass Spectrometry (HRMS) : Will provide an exact mass measurement, confirming the elemental composition of the synthesized molecule.
Conclusion and Future Outlook
2,2-Difluorocyclohexane-1,3-dione is a promising, yet underexplored, building block for the synthesis of novel fluorinated compounds. The one-pot protocol detailed in this application note, while prospective, offers a scientifically grounded and efficient pathway to access complex spiro[cyclohexane-pyrazole] scaffolds. Such structures are of high interest in drug discovery due to their rigid, three-dimensional nature and the beneficial properties imparted by the gem-difluoro group. We encourage researchers to explore and optimize this methodology, thereby expanding the synthetic utility of this valuable fluorinated intermediate.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
-
Dandia, A., Singh, R., & Khaturia, S. (2006). An efficient one-pot synthesis of a new class of spiro-[indole-pyrazolo[3,4-b]pyridines] in aqueous medium. Bioorganic & Medicinal Chemistry, 14(7), 2312-2319. Available at: [Link]
-
Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]
-
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. Available at: [Link]
-
Akritopoulou-Zanze, I. (2017). The role of multicomponent reactions in drug discovery. Future Medicinal Chemistry, 9(1), 87-103. Available at: [Link]
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. Available at: [Link]
-
Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical Reviews, 109(9), 4439-4486. Available at: [Link]
-
Refubium. (n.d.). 1.2 Multicomponent reactions. Retrieved from [Link]
-
Freeman, F. (2011). Knoevenagel Condensation. In Comprehensive Organic Name Reactions and Reagents. Wiley. Available at: [Link]
-
Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. Available at: [Link]
-
MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Condensation Reactions of 2,2-Difluorocyclohexane-1,3-dione
Welcome to the technical support center for improving yields in condensation reactions involving 2,2-Difluorocyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated building block. As a Senior Application Scientist, this content synthesizes established chemical principles with practical, field-proven insights to empower you to overcome common experimental challenges.
It is important to note that while the principles of Knoevenagel and Michael reactions are well-established, specific literature on the condensation reactions of 2,2-Difluorocyclohexane-1,3-dione is limited. Therefore, this guide is built upon expert analysis of analogous non-fluorinated systems, with a strong emphasis on the anticipated electronic and steric effects of the gem-difluoro group.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Question 1: I am observing a very low or no yield in my Knoevenagel condensation of 2,2-Difluorocyclohexane-1,3-dione with an aromatic aldehyde. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this reaction can stem from several factors, often related to the unique properties of the fluorinated dione.
-
Insufficient Basicity of the Catalyst: The active methylene protons on the C4 and C6 positions of 2,2-Difluorocyclohexane-1,3-dione are expected to be more acidic than their non-fluorinated counterparts due to the electron-withdrawing nature of the adjacent difluoromethyl group. However, the initial deprotonation is still a critical step. If you are using a very weak base, it may not be sufficient to generate the enolate in a high enough concentration to drive the reaction forward.
-
Solution: While strong bases can cause side reactions, a moderately basic catalyst is often necessary. Consider switching from a very mild base like triethylamine to a slightly stronger, yet still gentle, base such as piperidine or pyrrolidine.[1] The use of an ammonium salt, like ammonium acetate, can also be an effective and greener alternative.
-
-
Steric Hindrance: The gem-difluoro group at the 2-position introduces significant steric bulk around the reactive methylene sites. This can hinder the approach of the aldehyde to the nucleophilic enolate.
-
Solution: To mitigate steric hindrance, consider increasing the reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier.[2] However, be cautious, as excessive heat can lead to side reactions. A stepwise increase in temperature (e.g., from room temperature to 40°C, then to 60°C) while monitoring the reaction by TLC or LC-MS is advisable.
-
-
Reversibility of the Reaction: The Knoevenagel condensation is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back to the starting materials.
-
Solution: Implement measures to remove water as it is formed. Using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene) is a classic and effective method. Alternatively, the addition of molecular sieves to the reaction mixture can also sequester water.
-
-
Decomposition of the Starting Material: Fluorinated dicarbonyl compounds can be susceptible to decomposition under harsh basic conditions.
-
Solution: Start with milder basic conditions and lower temperatures. A gradual increase in catalyst loading or temperature can help you find the optimal conditions that promote the desired reaction without significant degradation.
-
Question 2: My reaction is producing a complex mixture of products, and I am struggling to isolate the desired Michael adduct. What are the potential side reactions and how can I suppress them?
Answer:
The formation of multiple products in a Michael addition with 2,2-Difluorocyclohexane-1,3-dione is a common challenge. Here are the likely side reactions and strategies to minimize them:
-
Double Michael Addition: The initial Michael adduct still possesses an acidic proton and can potentially react with a second molecule of the Michael acceptor.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the 2,2-Difluorocyclohexane-1,3-dione (e.g., 1.1 to 1.2 equivalents) can help to ensure that the Michael acceptor is consumed before it can react with the product.
-
-
Self-Condensation of the Michael Acceptor: If you are using a strongly basic catalyst, the enone (Michael acceptor) can undergo self-condensation.
-
Solution: Opt for milder basic catalysts. Organocatalysts like proline and its derivatives, or weak inorganic bases such as potassium fluoride or cesium carbonate, can be effective in promoting the Michael addition while minimizing self-condensation.[3]
-
-
Retro-Michael Reaction: The Michael addition is often reversible. If the reaction is heated for too long or under conditions that are too harsh, the adduct can revert to the starting materials.
-
Solution: Monitor the reaction progress closely and stop the reaction as soon as the formation of the desired product plateaus. Work-up the reaction promptly to isolate the product.
-
-
Formation of Complex Heterocycles: The initial Michael adduct can sometimes undergo intramolecular cyclization or other rearrangements, leading to complex heterocyclic structures.
-
Solution: Lowering the reaction temperature can often favor the initial Michael addition over subsequent, higher activation energy cyclization reactions.
-
Frequently Asked Questions (FAQs)
What is the expected effect of the gem-difluoro group on the reactivity of the dione?
The two fluorine atoms at the 2-position have a profound impact on the reactivity of the cyclohexane-1,3-dione ring:
-
Increased Acidity: The strong electron-withdrawing inductive effect of the fluorine atoms increases the acidity of the protons on the neighboring methylene groups (C4 and C6). This means that a weaker base may be required for deprotonation compared to the non-fluorinated analog.
-
Steric Hindrance: The fluorine atoms are larger than hydrogen atoms, introducing steric bulk that can hinder the approach of electrophiles to the nucleophilic carbon of the enolate. This may necessitate higher reaction temperatures or longer reaction times.
-
Electronic Effects on the Enolate: The fluorine atoms can also influence the electronic properties of the resulting enolate, potentially affecting its nucleophilicity and the regioselectivity of its reactions.
What are the recommended starting conditions for a Knoevenagel condensation with 2,2-Difluorocyclohexane-1,3-dione?
Given the lack of specific literature, a good starting point would be to adapt conditions from successful reactions with similar 1,3-diones, keeping in mind the effects of the fluorine atoms. A representative starting protocol would be:
-
Reactants: 1.0 equivalent of 2,2-Difluorocyclohexane-1,3-dione and 1.0 equivalent of the aldehyde.
-
Catalyst: 0.1 equivalents of piperidine or pyrrolidine.
-
Solvent: Toluene or ethanol.
-
Temperature: Start at room temperature and monitor for progress. If no reaction is observed, gradually increase the temperature to 40-60°C.
-
Water Removal: If using toluene, a Dean-Stark apparatus is recommended. If using ethanol, consider adding 3Å or 4Å molecular sieves.
How can I monitor the progress of these reactions?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The product, being more conjugated, should have a different Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Experimental Protocols (Representative)
Please note: These are hypothetical protocols based on established methodologies for similar compounds. Optimization will be necessary for your specific substrates.
Protocol 1: Representative Knoevenagel Condensation
This protocol describes a general method for the Knoevenagel condensation of 2,2-Difluorocyclohexane-1,3-dione with an aromatic aldehyde.
Materials:
-
2,2-Difluorocyclohexane-1,3-dione (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Toluene (20 mL)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,2-Difluorocyclohexane-1,3-dione (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add toluene (20 mL) to the flask.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110°C for toluene).
-
Monitor the reaction progress by TLC.
-
Continue the reaction until the starting materials are consumed or no further product formation is observed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Protocol 2: Representative Michael Addition
This protocol outlines a general procedure for the Michael addition of 2,2-Difluorocyclohexane-1,3-dione to an α,β-unsaturated ketone (chalcone).
Materials:
-
2,2-Difluorocyclohexane-1,3-dione (1.1 mmol)
-
Chalcone (1.0 mmol)
-
Potassium fluoride (0.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-Difluorocyclohexane-1,3-dione (1.1 mmol) and potassium fluoride (0.2 mmol).
-
Add anhydrous THF (10 mL) and stir the mixture at room temperature for 15 minutes.
-
Dissolve the chalcone (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product by appropriate spectroscopic methods.
Data Presentation
Due to the limited availability of specific data for 2,2-Difluorocyclohexane-1,3-dione, the following table provides a qualitative summary of the expected influence of common catalysts and solvents on condensation reactions.
| Catalyst Type | Solvent | Expected Outcome | Considerations |
| Weak Amine Bases (e.g., Triethylamine) | Aprotic (Toluene, THF) | Moderate to good yields, may require heating. | Good for initial screening due to mildness. |
| Stronger Amine Bases (e.g., Piperidine, Pyrrolidine) | Aprotic or Protic (Ethanol) | Potentially higher yields and faster reaction rates. | Increased risk of side reactions and decomposition. |
| Organocatalysts (e.g., Proline) | Aprotic (DMSO, DMF) | Can offer high stereoselectivity in Michael additions. | May require longer reaction times. |
| Inorganic Bases (e.g., KF, Cs₂CO₃) | Aprotic (Acetonitrile, THF) | Effective for Michael additions, generally mild. | Heterogeneous reaction may require vigorous stirring. |
Visualization of Key Processes
Knoevenagel Condensation Mechanism
Caption: Generalized mechanism of the Knoevenagel condensation.
Troubleshooting Workflow for Low Yields
Caption: A systematic approach to troubleshooting low reaction yields.
References
- General Knoevenagel Condensation: For a general overview of the Knoevenagel condensation, including catalysts and conditions, a standard organic chemistry textbook or a review article on the topic would be a suitable reference.
- Michael Addition: Comprehensive information on the Michael addition can be found in advanced organic chemistry texts.
- Fluorinated Compounds in Organic Synthesis: Books and reviews dedicated to organofluorine chemistry can provide insights into the electronic effects of fluorine.
- Catalysis in Organic Reactions: Literature on catalysis will offer a broad understanding of different c
- Purification Techniques: Standard laboratory technique manuals provide detailed protocols for column chromatography and recrystalliz
- Spectroscopic Identification of Organic Compounds: Textbooks on NMR, IR, and mass spectrometry are essential for product characteriz
-
Knoevenagel condensation. (2023). In Wikipedia. [Link]
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
- Reactivity of Fluorinated Carbonyls: While not directly on the target molecule, searching for papers on the reactivity of other fluorinated dicarbonyl compounds can provide valuable analogous d
- Computational Studies: Theoretical studies on the acidity and reactivity of fluorinated organic molecules can offer predictive insights.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of 1,4-diketones by fluoride-catalysed Michael addition and supported permanganate oxidation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Minimizing defluorination side reactions in 1,3-dione derivatives
Technical Support Center: Fluorinated 1,3-Dicarbonyl Scaffolds Subject: Minimizing Defluorination and Decomposition Pathways in 1,3-Dione Derivatives Ticket ID: F-DIONE-OPT-004 Responder: Dr. A. Vance, Senior Application Scientist
Introduction: The "Push-Pull" Instability Paradox
Welcome to the technical support hub for fluorinated
The Core Problem:
This creates two primary "defluorination" or decomposition pathways that we must mitigate:
-
Retro-Claisen Fragmentation (C-C Cleavage): Nucleophilic bases attack the carbonyl, leading to the expulsion of a fluorinated enolate or acetate.
-
HF Elimination: If a
-proton is available, base-mediated elimination of Hydrogen Fluoride (HF) generates reactive enones that rapidly polymerize.
Module 1: Mechanistic Diagnostics (The "Why")
User Question: "My reaction mixture turns black/brown upon adding base, and NMR shows loss of the dione structure. Is the fluorine leaving?"
Technical Analysis: Rarely does the C-F bond break homolytically. You are likely witnessing Base-Induced Fragmentation . In the presence of hard nucleophiles (hydroxide, alkoxides) or strong bases, the hyper-electrophilic carbonyl is attacked, triggering a Retro-Claisen cleavage.
Visualizing the Decomposition Pathway
The following diagram illustrates the two competing failure modes when handling these substrates under non-optimized conditions.
Figure 1: Competing decomposition pathways. Note that "Defluorination" often manifests as scaffold destruction (Retro-Claisen) or polymerization (HF Elimination).
Module 2: Synthetic Protocols (The "How")
User Question: "How do I install the fluorine atom without triggering these side reactions immediately?"
Recommendation: Abandon standard base-mediated electrophilic fluorinations (e.g., NaH + NFSI). The generated enolate is too reactive. Switch to Acid-Catalyzed or Base-Free protocols using Selectfluor™.
Protocol A: Base-Free Aqueous Fluorination (The Tang Method)
This method utilizes the high solubility of Selectfluor in water/MeCN to drive the reaction via the enol form, avoiding the formation of the unstable enolate entirely.
-
Applicability:
-keto esters, 1,3-diketones.[1][2][3][4][5] -
Mechanism: Electrophilic attack on the neutral enol.
| Step | Action | Critical Technical Note |
| 1 | Dissolve 1,3-dione (1.0 equiv) in MeCN/H₂O (1:1) . | Water promotes enolization without base. |
| 2 | Add Selectfluor™ (1.1 equiv for mono, 2.1 for di). | Do not use NFSI here; it requires activation. |
| 3 | Stir at 25°C (Room Temp). | Higher temps promote C-C cleavage. |
| 4 | Monitor via ¹⁹F NMR. | Look for singlet (gem-difluoro) vs doublet (mono). |
| 5 | Extract with DCM/EtOAc. | Avoid basic workup (no NaHCO₃ washes). |
Protocol B: Lewis Acid Catalyzed Fluorination (Titanium/Zinc)
For substrates that are slow to enolize (e.g., sterically hindered diones), use a Lewis Acid to chelate the dicarbonyl. This activates the enol without creating a "naked" enolate.
-
Reagents:
or (5-10 mol%). -
Solvent: DCM or MeCN (Anhydrous).
-
Why it works: The metal center stabilizes the 1,3-dione in a bidentate complex, preventing the rotation required for some decomposition pathways.
Module 3: Downstream Functionalization
User Question: "I have the
Troubleshooting:
Traditional alkylation (
Solution: Transition Metal Catalyzed Allylation (Tsuji-Trost Type) Use Palladium or Gold catalysis to generate the electrophile. This allows the reaction to proceed under neutral or mildly acidic conditions.
Decision Tree: Selecting the Right Conditions
Figure 2: Workflow for functionalizing labile fluorinated scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction yield the non-fluorinated ester instead of the fluorinated diketone? A: You are observing the "Haloform-type" decomposition. The fluorine atoms make the carbonyl carbon so electron-deficient that even weak nucleophiles (like water or methanol) can attack it, expelling the fluorinated carbon as a leaving group.
-
Fix: Switch to non-nucleophilic solvents (MeCN, DCM) and avoid alcohols (MeOH, EtOH) if base is present.
Q2: Can I use NFSI instead of Selectfluor? A: Only if you are using Lewis Acid catalysis (e.g., Ti-TADDOL). NFSI is generally less reactive than Selectfluor and typically requires base activation to generate the enolate, which puts you back in the "danger zone" for decomposition. Selectfluor is preferred for its ability to react with neutral enols.
Q3: How do I store these compounds?
A:
-
Under Argon/Nitrogen.[6]
-
At -20°C.
-
Crucially: Ensure they are free of residual metal salts (from synthesis), which can catalyze slow defluorination over time.
References
-
Tang, L. et al. (2019).[4] "Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds." The Journal of Organic Chemistry. Available at: [Link]
-
Banks, R. E. et al. (1991). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Hintermann, L. & Togni, A. (2000). "Catalytic Enantioselective Fluorination of β-Keto Esters." Angewandte Chemie International Edition. Available at: [Link]
-
Colby, D. A. et al. (2020).[7] "Minimizing Defluorination: Strategies for the Synthesis of Fluorinated Scaffolds." The Journal of Organic Chemistry (Review Context). Available at: [Link]
Sources
- 1. Direct fluorination of 1,3-dicarbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds [organic-chemistry.org]
- 3. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Gold-catalyzed Fluorination of Alkynyl Esters and Ketones: Efficient Access to Fluorinated 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. colbylab.com [colbylab.com]
Purification methods for 2,2-Difluorocyclohexane-1,3-dione reaction products
This technical guide addresses the purification, handling, and troubleshooting of 2,2-Difluorocyclohexane-1,3-dione and its derivatives. It is designed for organic chemists and process scientists requiring high-purity isolation of this metabolic stability-enhancing building block.
Core Synthesis & Handling Profile
Molecule Overview: 2,2-Difluorocyclohexane-1,3-dione is a critical bioisostere used to block metabolic oxidation at the C2 position of cyclic ketones.
-
CAS: 1314935-73-3 (Hydrate form often encountered)[1]
-
Physical State: White to off-white crystalline solid (anhydrous); often isolated as a gem-diol hydrate.
-
Key Reactivity: The electron-withdrawing effect of the gem-difluoro group makes the carbonyl carbons highly electrophilic, rendering them susceptible to hydration (forming gem-diols) and nucleophilic attack.
Reaction Summary (Selectfluor Protocol)
The industry-standard synthesis involves electrophilic fluorination of 1,3-cyclohexanedione using Selectfluor™ (F-TEDA-BF4) .
-
Stoichiometry: 2.1–2.5 equivalents of Selectfluor are required for complete difluorination.
-
Solvent System: Acetonitrile (MeCN) or MeCN/Water (1:1). Water accelerates the reaction by facilitating enolization, the rate-determining step for the second fluorination.[2]
Purification Methodologies
Choose your purification path based on the physical state of your crude product and the required purity profile.
Method A: Aqueous Workup & Extraction (Standard)
Best for: Removing Selectfluor salts and inorganic byproducts.
-
Quench: Dilute the reaction mixture with water (3x reaction volume).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
Note: The difluoro product is lipophilic, while reduced Selectfluor residues (H-TEDA salts) remain in the aqueous phase.
-
-
Wash: Wash combined organics with Brine (Sat. NaCl) to remove residual water/salts.
-
Drying: Dry over anhydrous
or , filter, and concentrate.
Method B: Crystallization (High Purity)
Best for: Final polishing of solid products.
| Parameter | Recommendation |
| Solvent Pair 1 | DCM / Hexane : Dissolve in minimal warm DCM; add Hexane dropwise until cloudy. Cool to 4°C. |
| Solvent Pair 2 | Acetone / Hexane : Useful if the product is highly polar or hydrated. |
| Anti-Solvent | Cold Ether : Trituration with cold diethyl ether can remove non-polar organic impurities. |
| Critical Step | If the product "oils out," re-dissolve by heating and add a seed crystal. |
Method C: Silica Gel Chromatography
Best for: Separating mono-fluoro impurities or reaction byproducts.
-
Stationary Phase: Acid-washed Silica Gel (optional, to prevent enol interaction).
-
Eluent System: Hexane : EtOAc gradient (Start 10:1
End 2:1).[3] -
Detection: UV (254 nm) or Iodine stain (carbonyls are active).
-
Rf Value: Typically 0.3–0.5 in Hexane:EtOAc (3:1).
Method D: Sublimation (Anhydrous Isolation)
Best for: Obtaining water-free, high-purity crystals for analysis.
-
Conditions: High vacuum (<0.1 mmHg) at moderate temperature (40–60°C).
-
Advantage: Effectively removes non-volatile salts and separates the keto-form from the hydrate (dehydration occurs during sublimation).
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the crude reaction mixture.
Caption: Workflow decision tree for isolating 2,2-difluorocyclohexane-1,3-dione based on crude physical state.
Troubleshooting & FAQs
Q1: My product is a sticky oil instead of a solid. What happened?
Cause: This is typically due to hydration (formation of the gem-diol) or residual solvent (MeCN/DMF). The highly electrophilic carbonyls greedily absorb atmospheric moisture. Solution:
-
Azeotropic Drying: Dissolve in Toluene and rotovap (3x) to remove water.
-
High Vacuum: Dry under high vacuum for 24 hours; the oil often solidifies.
-
Trituration: Add cold Hexane or Pentane and scratch the flask walls to induce crystallization.
Q2: I see a mixture of mono- and di-fluorinated products.
Cause: Incomplete reaction or insufficient Selectfluor equivalents. Solution:
-
Check Stoichiometry: Ensure >2.1 equivalents of Selectfluor were used.
-
Add Water: If using pure MeCN, add 5-10% water. The second fluorination step is slow because the mono-fluoro intermediate exists primarily as the enol; water facilitates the tautomerization required for the second attack.
-
Separation: The mono-fluoro product is more acidic and polar. Use column chromatography with a slower gradient (e.g., 100% Hexane
10% EtOAc) to separate them.
Q3: How do I remove the stubborn Selectfluor byproduct?
Context: The reduced byproduct (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) residue) can be persistent. Solution:
-
Solubility Trick: The byproduct is insoluble in DCM and EtOAc . Dissolve your crude residue in minimal DCM and filter off the white insoluble solid.
-
Aqueous Wash: It is highly water-soluble. A rigorous wash with water during extraction is usually sufficient.
Q4: The melting point is lower than reported (approx. 40-42°C vs >60°C).
Cause: You likely have the hydrate form. Solution:
-
Report it as the hydrate if used for biological assays (it will hydrate in vivo anyway).
-
For anhydrous needs, sublime the material.
Analytical Verification (QC)
| Method | Expected Signal | Diagnostic Note |
| 19F NMR | Singlet at -105 to -115 ppm | Absence of coupling (unlike mono-fluoro doublet) confirms gem-difluoro. |
| 1H NMR | Multiplets at 2.0–2.8 ppm | Integration should match the CH2 groups. Look for water peak if hydrated. |
| GC-MS | M+ = 148 (Anhydrous) | Hydrate may dehydrate in the injector port, showing the anhydrous mass. |
References
-
Selectfluor Synthesis Protocol
-
Selectfluor Mechanism & Workup
-
General Recrystallization Guides
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home Page [chem.ualberta.ca]
Technical Support Center: Optimization of Temperature Parameters for 2,2-Difluorocyclohexane-1,3-dione Coupling Reactions
Welcome to the technical support center for the optimization of coupling reactions involving 2,2-difluorocyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. The unique electronic properties imparted by the gem-difluoro group at the C2 position present both opportunities and challenges in synthetic chemistry. This document will equip you with the foundational knowledge and practical steps to optimize temperature parameters for successful and reproducible outcomes.
Understanding the Role of Temperature
Temperature is a critical parameter in any chemical reaction, influencing reaction rate, selectivity, and the stability of all components in the reaction mixture. In the context of 2,2-difluorocyclohexane-1,3-dione coupling, temperature control is paramount for several reasons:
-
Reaction Kinetics: Higher temperatures generally increase the rate of reaction by providing the necessary activation energy. However, an excessively high temperature can lead to undesired side reactions or decomposition.
-
Product Selectivity: Many coupling reactions can yield multiple products. Temperature can be a deciding factor in favoring the formation of the desired product over unwanted isomers or byproducts.
-
Reagent and Product Stability: The thermal stability of 2,2-difluorocyclohexane-1,3-dione, as well as the coupling partner, catalyst, and the final product, must be considered.[1] Elevated temperatures can lead to decomposition, reducing the overall yield and complicating purification.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with 2,2-difluorocyclohexane-1,3-dione is not proceeding or is very sluggish. What is the first step in temperature optimization?
A1: If your reaction is sluggish, a gradual increase in temperature is a logical first step. However, this should be done systematically.
-
Initial Low-Temperature Start: For many sensitive fluorinated compounds, it is advisable to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for product formation.[2] This is especially true if you are using a strong base or a highly reactive coupling partner.
-
Stepwise Temperature Increase: If no reaction is observed, increase the temperature in controlled increments (e.g., 10-20 °C). It is crucial to monitor the reaction at each temperature for a set period before escalating further.
-
Solvent Choice: The boiling point of your solvent will dictate the maximum accessible temperature. Ensure your chosen solvent is appropriate for the desired temperature range and is chemically inert under the reaction conditions.
Q2: I am observing significant byproduct formation in my coupling reaction. How can temperature manipulation help improve selectivity?
A2: Byproduct formation is a common issue and is often temperature-dependent.
-
Lowering the Temperature: Side reactions often have a higher activation energy than the desired reaction. Therefore, lowering the temperature can sometimes suppress the formation of byproducts while still allowing the desired reaction to proceed, albeit at a slower rate.
-
Isothermal vs. Gradient Temperature Profiles: For exothermic reactions, maintaining a constant (isothermal) temperature is crucial to prevent "runaway" reactions that can lead to a loss of selectivity.[3] In some cases, a temperature gradient (starting cool and slowly warming) can be beneficial.[2]
Q3: What are the potential decomposition pathways for 2,2-difluorocyclohexane-1,3-dione at elevated temperatures?
-
Decarbonylation: Loss of one or both carbonyl groups.
-
Ring Opening: Cleavage of the cyclohexane ring.
-
Defluorination: While less common for gem-difluoro compounds compared to vinyl or aryl fluorides, it can occur under harsh conditions, especially in the presence of strong bases or certain metals.[6]
It is recommended to conduct a thermal stability study (e.g., using TGA or DSC) on your starting material if you anticipate needing to run your reaction at very high temperatures.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the coupling of 2,2-difluorocyclohexane-1,3-dione, with a focus on temperature optimization.
| Issue | Potential Cause(s) | Troubleshooting Steps & Temperature Considerations |
| No Reaction or Low Conversion | Insufficient activation energy. Catalyst deactivation. Poor solubility of reactants. | 1. Gradual Temperature Increase: As outlined in FAQ1, incrementally increase the reaction temperature. 2. Solvent Screening: Try a higher-boiling point solvent to access higher temperatures. Ensure all reactants are soluble at the reaction temperature. 3. Catalyst Check: If using a catalyst, consider if it is stable at the reaction temperature. Catalyst decomposition can halt the reaction. |
| Formation of Multiple Products | Competing reaction pathways (e.g., O- vs. C-alkylation). Side reactions of starting materials or products. | 1. Lower the Reaction Temperature: This is the most common first step to improve selectivity.[7] 2. Screening Different Bases/Catalysts: The optimal temperature is often dependent on the entire reaction system. A milder base may allow for a higher reaction temperature without promoting side reactions.[6] 3. Order of Addition: Adding a reactive electrophile slowly at a controlled temperature can prevent localized overheating and improve selectivity. |
| Product Decomposition | The desired product is not stable at the reaction temperature. | 1. Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. 2. Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC, GC, or LC-MS), work up the reaction immediately to prevent product degradation. 3. In-situ Protection/Derivatization: If the product is inherently unstable, consider a subsequent reaction step that can be performed in the same pot to convert it to a more stable derivative. |
| Darkening of the Reaction Mixture (Tar Formation) | Significant decomposition of starting materials, reagents, or solvent. | 1. Immediately Lower the Temperature: Tar formation is a strong indicator that the temperature is too high. 2. Re-evaluate the entire reaction setup: This includes the purity of starting materials and the inertness of the atmosphere. Oxygen can often promote decomposition at elevated temperatures.[7] 3. Consider a different synthetic route if the required temperature for coupling is consistently leading to decomposition. |
Experimental Workflow & Visualization
Workflow for Temperature Optimization
The following diagram illustrates a systematic workflow for optimizing temperature in your coupling reaction.
Caption: A two-phase workflow for systematic temperature optimization.
Logical Relationship of Temperature and Reaction Outcome
This diagram shows the interplay between temperature and key reaction outcomes.
Sources
Validation & Comparative
19F NMR chemical shifts of 2,2-Difluorocyclohexane-1,3-dione hydrate
The following guide details the 19F NMR characterization of 2,2-Difluorocyclohexane-1,3-dione hydrate, focusing on the critical hydration equilibrium that defines its spectroscopic signature.
Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, NMR Spectroscopists, and Structural Biologists
Executive Summary: The Dynamic Shift
For researchers utilizing 2,2-Difluorocyclohexane-1,3-dione as a fluorinated building block, the 19F NMR chemical shift is not a static value; it is a sensitive probe of the molecule's hydration state.
Unlike standard fluorinated motifs (e.g., trifluoromethyl groups) which exhibit robust shift stability, this gem-difluoro 1,3-dione exists in a dynamic equilibrium between its diketo and hydrate (gem-diol) forms.
-
Hydrate Shift (Target): -128.1 ppm (Singlet)
-
Anhydrous Diketo Shift: -119.1 ppm (Singlet)
This ~9 ppm upfield shift upon hydration is the definitive quality control metric. This guide compares these values against structural alternatives and outlines a self-validating protocol to distinguish the active reagent from its storage form.
Technical Specifications & Comparative Data
The Hydration Equilibrium
The electron-withdrawing nature of the two fluorine atoms destabilizes the adjacent carbonyl dipoles. In the presence of moisture (atmospheric or solvent-borne), the molecule relieves this electronic repulsion by hydrating one or both carbonyls to form a gem-diol.
Key Insight: The "Hydrate" commercially supplied is typically the thermodynamically stable form in air.
Comparative Chemical Shift Table
The following table contrasts the 2,2-difluorocyclohexane-1,3-dione hydrate against its anhydrous form and relevant structural alternatives (analogs).
| Compound | State / Condition | 19F Chemical Shift ( | Multiplicity | Electronic Environment |
| 2,2-Difluorocyclohexane-1,3-dione | Hydrate (Gem-diol) | -128.1 | Singlet | Shielded (sp³ C-OH neighbors) |
| 2,2-Difluorocyclohexane-1,3-dione | Anhydrous (Diketo) | -119.1 | Singlet | Deshielded (sp² C=O neighbors) |
| 2,2-Difluorocyclopentane-1,3-dione | Anhydrous (Diketo) | -123.4 | Singlet | Ring Strain Effects |
| 2,2-Difluoro-1,3-diphenylpropane-1,3-dione | Acyclic Analog | -102.7 | Singlet | Max Deshielding (Free Rotation) |
Note: Shifts are referenced to CFCl₃ (0 ppm). Data synthesized from cyclic ketone fluorination studies [1, 2].[1][2][3]
Structural Logic (Graphviz Diagram)
The diagram below illustrates the equilibrium pathway and the resulting shift changes.
Figure 1: The hydration equilibrium shifts the 19F signal upfield by approximately 9 ppm due to the loss of carbonyl anisotropy and reduced electron-withdrawing character of the gem-diol carbon.
Comparative Analysis: Why the Shift Matters
vs. Acyclic Alternatives
Acyclic analogs, such as 2,2-difluoro-1,3-diphenylpropane-1,3-dione , resonate significantly downfield (-102.7 ppm ).
-
Causality: The cyclic constraint of the cyclohexane ring (-119.1 ppm) forces the carbonyls into a specific conformation that alters the magnetic shielding compared to the freely rotating acyclic chain.
-
Implication: You cannot use acyclic reference standards to validate the identity of the cyclic reagent; the ~17 ppm difference is structural, not experimental error.
vs. Ring Contraction (Cyclopentane)
The 5-membered ring analog (2,2-difluorocyclopentane-1,3-dione ) appears at -123.4 ppm .
-
Causality: The increased ring strain and altered bond angles in the 5-membered ring lead to different hybridization character and shielding effects compared to the 6-membered ring (-119.1 ppm).
-
Implication: 19F NMR is sensitive enough to distinguish between ring sizes in complex reaction mixtures without needing mass spectrometry.
Experimental Protocol: Self-Validating Identification
To accurately characterize this material, one must control the "water variable." The following protocol ensures you can distinguish the hydrate from the diketo form.
Reagents & Equipment[4]
-
Solvent A (Wet): DMSO-d6 (hygroscopic, stabilizes hydrate).
-
Solvent B (Dry): CDCl₃ (dried over 4Å molecular sieves).
-
Standard:
-Trifluorotoluene (-63.7 ppm) or Hexafluorobenzene (-164.9 ppm).
Step-by-Step Workflow
-
Sample Preparation (Hydrate Confirmation):
-
Dissolve ~10 mg of the sample in Solvent A (DMSO-d6) .
-
Expected Result: A sharp singlet near -128 ppm .[3]
-
Validation: The polar, hygroscopic nature of DMSO favors the gem-diol form.
-
-
Sample Preparation (Diketo Confirmation):
-
Dissolve ~10 mg of the sample in Solvent B (Dry CDCl₃) .
-
Add activated 4Å molecular sieves directly to the NMR tube. Let stand for 30 minutes.
-
Expected Result: A singlet near -119 ppm .[1]
-
Note: If the sample is fully hydrated, you may see a mixture or need heat to dehydrate.
-
-
Variable Temperature (VT) Validation (Optional):
-
Heat the DMSO sample to 80°C.
-
Observation: The equilibrium may shift, broadening the peak or showing coalescence if exchange is fast. This confirms the dynamic nature of the species.
-
Decision Logic (Graphviz Diagram)
Figure 2: Workflow for distinguishing hydration states. Solvent choice dictates the observed species.
References
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Source: Semantic Scholar / ResearchGate Context: Reports the specific shifts for 2,2-difluoro-1,3-cyclohexanedione (-119.1 ppm) and its hydrate (-128.1 ppm). URL:[Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Source: Beilstein Journal of Organic Chemistry Context: Provides comparative data for acyclic 2,2-difluoro-1,3-diones (-102.7 ppm). URL:[Link]
-
19F Chemical Shifts and Coupling Constants. Source: University of California, Santa Barbara (UCSB) NMR Facility Context: General reference for fluorine chemical shift ranges and substituent effects. URL:[Link]
Sources
A Comprehensive Guide to the Prospective X-ray Crystallography of 2,2-Difluorocyclohexane-1,3-dione Hydrate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical roadmap for the synthesis, crystallization, and X-ray crystallographic analysis of 2,2-difluorocyclohexane-1,3-dione hydrate. As of the writing of this document, a public crystal structure for this specific compound has not been reported. Therefore, this guide is designed to serve as a comprehensive manual for researchers seeking to elucidate its three-dimensional structure. We will delve into the rationale behind the proposed experimental design, drawing comparisons with known structures of analogous compounds and leveraging theoretical principles to predict the expected structural features.
Introduction: The Significance of Fluorination in Cyclohexane-1,3-diones
Cyclohexane-1,3-dione and its derivatives are important building blocks in organic synthesis and are found in various biologically active molecules. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic compounds, including their acidity, lipophilicity, metabolic stability, and conformational preferences. In the case of 2,2-difluorocyclohexane-1,3-dione, the gem-difluoro group at the C2 position is expected to have a profound impact on the molecule's electronic properties and three-dimensional structure.
The hydrate form of this compound is of particular interest, as the presence of water molecules in the crystal lattice can lead to the formation of specific hydrogen-bonding networks, influencing the overall crystal packing and potentially affecting properties like solubility and stability. Elucidating the precise atomic arrangement through single-crystal X-ray diffraction is crucial for a fundamental understanding of its chemical behavior and for any potential applications in medicinal chemistry or materials science.
Proposed Experimental Workflow: From Synthesis to Structure
This section outlines a complete experimental plan to obtain high-quality single crystals of 2,2-difluorocyclohexane-1,3-dione hydrate and to determine its crystal structure.
Synthesis of 2,2-Difluorocyclohexane-1,3-dione
The synthesis of the target compound can be approached through the direct fluorination of cyclohexane-1,3-dione. Based on established methods for the synthesis of 2,2-difluoro-1,3-diketones, the following protocol is proposed[1][2][3]:
Experimental Protocol: Synthesis of 2,2-Difluorocyclohexane-1,3-dione
-
Starting Material: Begin with commercially available cyclohexane-1,3-dione.
-
Reaction Setup: In a suitable fluoropolymer reaction vessel, dissolve cyclohexane-1,3-dione in an appropriate solvent such as acetonitrile.
-
Fluorinating Agent: Utilize an electrophilic fluorinating agent, such as Selectfluor®, added in stoichiometric excess to achieve difluorination. The reaction may require the presence of a base to facilitate the enolization of the monofluorinated intermediate, which is a rate-limiting step for the second fluorination[1][3].
-
Reaction Conditions: The reaction is typically stirred at room temperature for an extended period (24-48 hours) to ensure complete difluorination. Reaction progress should be monitored by an appropriate technique, such as 19F NMR spectroscopy or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography on silica gel to isolate the 2,2-difluorocyclohexane-1,3-dione.
Crystallization of 2,2-Difluorocyclohexane-1,3-dione Hydrate
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a hydrated form, the controlled introduction of water is essential.
Experimental Protocol: Crystallization
-
Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. A good starting point would be a mixture of a volatile organic solvent (e.g., acetone, ethanol, or ethyl acetate) and water.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in the chosen solvent system with a small amount of water. Loosely cap the vial to allow for the slow evaporation of the more volatile organic solvent. This will gradually increase the concentration of the compound and water, promoting the formation of the hydrate crystals.
-
Vapor Diffusion: Create a saturated solution of the compound in a suitable solvent. Place this solution in a small open vial inside a larger sealed container that has a reservoir of a miscible anti-solvent (in this case, water could be a component of the anti-solvent system). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.
-
-
Handling Hygroscopic Crystals: If the resulting crystals are hygroscopic, they must be handled with care to prevent desolvation. This may involve mounting the crystals on the diffractometer in a cryo-stream of cold, dry nitrogen gas[4].
dot graph TD { A[Synthesis of 2,2-Difluorocyclohexane-1,3-dione] --> B{Purification via Column Chromatography}; B --> C[Crystallization Screening]; C --> D{Crystal Selection and Mounting}; D --> E[X-ray Diffraction Data Collection]; E --> F{Structure Solution and Refinement}; F --> G[Data Analysis and Validation]; G --> H[Deposition in CSD]; }
Caption: Proposed workflow for the crystallographic analysis.
X-ray Crystallography: A Step-by-Step Guide
Once suitable single crystals are obtained, the following workflow is employed for data collection and structure determination[5][6].
dot graph TD { subgraph "Data Collection" A[Mount Crystal on Diffractometer] --> B(Screen Crystal for Diffraction Quality); B --> C{Determine Unit Cell and Space Group}; C --> D[Collect Full Diffraction Data Set]; end subgraph "Structure Determination" E[Integrate and Scale Data] --> F(Solve the Structure); F --> G{Refine the Structural Model}; end subgraph "Analysis" H[Analyze Geometric Parameters] --> I(Identify Hydrogen Bonding); I --> J[Validate and Deposit Structure]; end D --> E; G --> H; }
Caption: Workflow for single-crystal X-ray diffraction.
Comparative Structural Analysis: What to Expect
In the absence of experimental data for the target compound, we can make informed predictions about its crystal structure by comparing it to known structures of similar molecules.
The Cyclohexane-1,3-dione Ring Conformation
The cyclohexane ring can adopt several conformations, with the chair being the most stable for cyclohexane itself. However, for cyclohexane-1,3-dione and its derivatives, other conformations, such as a twist-boat, have been observed in the solid state. For example, the crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione reveals a twist-boat conformation for the cyclohexane-1,3-dione ring[7]. This is a critical point of comparison, as the introduction of the bulky gem-difluoro group at the C2 position will likely influence the ring's preferred conformation.
The Influence of Gem-Difluorination
The two fluorine atoms at the C2 position will have significant stereoelectronic effects:
-
Steric Effects: The fluorine atoms, although relatively small, will introduce steric strain that may favor a non-chair conformation to alleviate unfavorable 1,3-diaxial interactions.
-
Electronic Effects: The highly electronegative fluorine atoms will polarize the C-F bonds. This can lead to intramolecular interactions, such as dipole-dipole interactions, that influence the overall conformation.
The Role of the Water of Hydration
The water molecule is expected to play a crucial role in the crystal packing through the formation of hydrogen bonds. It can act as both a hydrogen bond donor (via its two hydrogen atoms) and a hydrogen bond acceptor (via its two lone pairs on the oxygen atom). We can anticipate a hydrogen-bonding network where the water molecule bridges adjacent molecules of 2,2-difluorocyclohexane-1,3-dione, likely interacting with the carbonyl oxygen atoms.
Predicted vs. Known Structural Parameters
The following table provides a comparison of the expected crystallographic parameters for 2,2-difluorocyclohexane-1,3-dione hydrate with those of the known 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione.
| Parameter | 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione[7] | 2,2-Difluorocyclohexane-1,3-dione Hydrate (Predicted) |
| Ring Conformation | Twist-boat | Likely a non-chair conformation (e.g., twist-boat or boat) due to steric and electronic effects of the gem-difluoro group. |
| Hydrogen Bonding | Weak C-H...S and S...O interactions | Extensive O-H...O hydrogen bonding involving the water molecule and the carbonyl groups. |
| Crystal Packing | Layered structure | Likely a three-dimensional network stabilized by the hydrogen-bonding network. |
Data Interpretation and Validation
Upon successful structure solution and refinement, a thorough analysis of the crystallographic data is essential. Key parameters to examine include:
-
Bond Lengths and Angles: Compare the C-F, C-C, and C=O bond lengths and angles with standard values to identify any unusual geometric features.
-
Torsion Angles: Analyze the torsion angles within the cyclohexane ring to precisely define its conformation.
-
Hydrogen-Bonding Geometry: Characterize the hydrogen-bonding network involving the water molecule, including donor-acceptor distances and angles.
Finally, the refined crystal structure should be validated using standard crystallographic software and deposited in the Cambridge Structural Database (CSD) to make it accessible to the scientific community[8][9].
Conclusion
While the crystal structure of 2,2-difluorocyclohexane-1,3-dione hydrate remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and X-ray crystallographic analysis. By drawing on established synthetic methods and crystallographic principles, and by making informed comparisons with related known structures, researchers are well-equipped to tackle the elucidation of this novel crystal structure. The resulting data will provide valuable insights into the effects of gem-difluorination on the conformation and crystal packing of cyclohexane-1,3-dione systems, contributing to a deeper understanding of the solid-state chemistry of fluorinated organic molecules.
References
- University of Groningen. (2022, October 18). CCDC 2213660: Experimental Crystal Structure Determination. Retrieved from the University of Groningen research portal.
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
SCIRP. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Retrieved from [Link]
-
MDPI. (2010, July 9). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Retrieved from [Link]
-
CCDC. (n.d.). Access Structures. Retrieved from [Link]
- NIST. (n.d.). 1,3-Cyclohexanedione.
-
re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
- Iowa State University. (n.d.). X-Ray Diffraction Basics.
-
Improved Pharma. (2025, October 7). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Retrieved from [Link]
- Universitat Autònoma de Barcelona. (2016, May 11). CCDC 1479355: Experimental Crystal Structure Determination.
-
Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]
-
NSF Public Access Repository. (2022, January 1). CCDC 2181759: Experimental Crystal Structure Determination. Retrieved from [Link]
-
University of Otago. (2025). CCDC 2368211: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
ResearchGate. (2024, February 15). (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Retrieved from [Link]
- University of Groningen. (2022, October 18). CCDC 2213660: Experimental Crystal Structure Determination. Retrieved from the University of Groningen research portal.
-
Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
Sources
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. improvedpharma.com [improvedpharma.com]
- 7. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 9. Cambridge Structural Database | re3data.org [re3data.org]
Bioactivity comparison of fluorinated vs. non-fluorinated 1,3-diones
This guide provides a technical comparison of fluorinated versus non-fluorinated 1,3-diones, focusing on the mechanistic implications of fluorine substitution on tautomerism, lipophilicity, and target binding.
Executive Summary: The Fluorine Switch
In medicinal chemistry, the 1,3-dione (β-diketone) scaffold is a privileged structure due to its ability to tautomerize, chelate metals, and form multiple hydrogen bonds. The introduction of fluorine—either as a substituent on the side chains (e.g.,
-
Non-Fluorinated 1,3-Diones: Predominantly exist in the enol form stabilized by intramolecular hydrogen bonding (IMHB). They are excellent metal chelators (e.g., inhibiting metalloenzymes like HIV integrase) but often suffer from rapid metabolic degradation (Phase I oxidation).
-
Fluorinated 1,3-Diones:
-
-Fluorination (C2-F): Can modulate the pKa. Difluorination (C2-F
) locks the molecule in the diketo form , abolishing chelating ability and altering target selectivity. -
Side-chain Fluorination (
): drastically increases lipophilicity (LogP) and metabolic stability without necessarily abolishing enolization, often enhancing bioavailability.
-
-Fluorination (C2-F): Can modulate the pKa. Difluorination (C2-F
Physicochemical Core: Tautomerism & pKa
The bioactivity differences stem largely from the shift in keto-enol equilibrium.
The Tautomeric Equilibrium
Non-fluorinated 1,3-diones exist in a dynamic equilibrium where the enol form is often favored in non-polar solvents and biological pockets due to a 6-membered pseudo-ring formed by IMHB.
-
Effect of
Group: The strong electron-withdrawing nature of a trifluoromethyl group adjacent to the carbonyl increases the acidity of the enolic proton, often strengthening the IMHB and stabilizing the enol form. -
Effect of C2-Fluorination:
-
Monofluorination: The high electronegativity of F at C2 destabilizes the enol slightly due to repulsion with the carbonyl oxygen lone pairs but increases the acidity of the remaining proton.
-
Difluorination: Removes the enolizable proton entirely. The molecule is locked in the diketo conformation.
-
Visualization: Tautomeric Shift
The following diagram illustrates how fluorine substitution alters the structural equilibrium.
Caption: Fluorine substitution at the side chain (-CF3) retains/stabilizes the bioactive enol, whereas C2-difluorination locks the scaffold in the diketo form, abolishing metal chelation.
Comparative Bioactivity Data
The following table summarizes the performance of fluorinated vs. non-fluorinated analogs in key therapeutic areas.
| Feature | Non-Fluorinated 1,3-Dione | Fluorinated 1,3-Dione (Analogs) | Mechanistic Driver |
| Metabolic Stability | Low. Rapid oxidation at C2 and aromatic rings. | High. C-F bond resists P450 oxidation. | Blockade of metabolic soft spots. |
| Metal Chelation | High. Bidentate binding (e.g., Fe, Zn, Mg). | Variable. C2-F | Enol availability.[1][2] |
| Cytotoxicity (IC | Moderate. Often limited by bioavailability. | High. Often 2-10x more potent (e.g., fluorinated curcumin). | Enhanced cellular uptake (Lipophilicity). |
| Target Specificity | Broad. Binds many metalloenzymes. | Specific. C2-F | Steric/Electronic exclusion. |
| pKa (Acidity) | ~9-10 (for simple diketones). | ~4-7 (for | Inductive effect of Fluorine. |
Case Studies in Drug Development
Case A: Antimicrobial Activity (Metal Chelation Dependent)
Many antimicrobial 1,3-diones work by chelating essential metal ions (like Iron) required for bacterial growth.
-
Observation: Non-fluorinated and
substituted analogs retain high potency. -
Failure Mode: C2-difluorinated analogs often lose antimicrobial activity because they cannot form the planar enolate complex required to sequester metals.
-
Data Point: In studies of
-diketone-metal complexes, trifluoromethyl-substituted ligands showed enhanced lipophilicity and bacterial penetration, but only if the enol moiety remained intact to bind Cu(II) or Fe(III).
Case B: Anticancer / Cytotoxicity (Metabolic Stability Dependent)
Curcumin is a classic 1,3-dione with poor bioavailability.
-
Innovation: Introduction of fluorine into the phenyl rings or the central linker.
-
Result: Fluorinated curcumin analogs (e.g., CDF - Difluorinated Curcumin) exhibit significantly lower IC
values against pancreatic and breast cancer cell lines compared to native curcumin. -
Mechanism: The fluorine atoms prevent rapid metabolic conjugation (glucuronidation), extending the half-life (
) and allowing higher intracellular accumulation.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol: Comparative Lipophilicity & Stability Assay
Objective: Determine if fluorination improves drug-likeness.
-
LogP Determination (Shake-Flask Method):
-
Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).
-
Step 1: Dissolve 1 mg of compound in 1 mL Octanol (saturated with buffer).
-
Step 2: Add 1 mL Buffer (saturated with octanol). Vortex for 30 min at 25°C.
-
Step 3: Centrifuge to separate phases.
-
Step 4: Measure concentration in both phases using HPLC-UV.
-
Validation: Reference compound Curcumin should give LogP ~3.2. Fluorinated analogs typically show LogP > 4.0.
-
-
Microsomal Stability Assay:
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Step 1: Incubate 1 µM test compound with HLM (0.5 mg protein/mL) at 37°C.
-
Step 2: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
-
Step 3: Analyze remaining parent compound via LC-MS/MS.
-
Expectation: Non-fluorinated 1,3-diones often show
min. Fluorinated analogs often extend min.
-
Protocol: Tautomer Identification via NMR
Objective: Confirm if your fluorinated analog is a "Locked Keto" or "Active Enol".
-
Solvent: CDCl
(favors enol) vs. DMSO-d (favors keto/interacts with H-bond). -
Observation:
-
Enol: Look for a sharp singlet at
14–17 ppm (chelated –OH). -
Keto: Look for methylene protons at C2 (
3–4 ppm). -
Fluorine Effect: In
F NMR, on an enol often appears distinct from on a diketo form due to electronic environment changes.
-
Strategic Synthesis Workflow (SAR)
Use this logic flow to decide where to place the fluorine atom based on your biological target.
Caption: Decision tree for incorporating fluorine into 1,3-dione scaffolds based on the necessity of metal chelation.
References
-
Barthes, N. P., et al. (2020).[3] Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Link
-
Sloop, J. C., et al. (2014).[4] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Link
-
Pattison, G., et al. (2026).[5] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link
-
Kandhavelu, M., et al. (2015).[6] Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. European Journal of Pharmaceutical Sciences. Link
-
Tomeh, M. A., et al. (2019). Differential Anti-Proliferative Potential of Fluorinated Curcumin Analogues. Molecules. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 6. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Electron Ionization: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-Difluorocyclohexane-1,3-dione
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The gem-difluoro motif, particularly adjacent to carbonyl groups, presents a unique chemical environment that significantly influences molecular stability and reactivity. Understanding the behavior of such molecules under the energetic conditions of mass spectrometry is paramount for their unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-Difluorocyclohexane-1,3-dione, offering a comparative perspective against its non-fluorinated analog, cyclohexane-1,3-dione.
The Rationale: Why Fragmentation Matters
Electron ionization mass spectrometry remains a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds.[1][2] The fragmentation patterns generated are akin to a molecular fingerprint, providing rich structural information. For novel fluorinated compounds like 2,2-Difluorocyclohexane-1,3-dione, a predictive understanding of these patterns is invaluable for several reasons:
-
Compound Confirmation: In synthetic chemistry, verifying the identity of a newly created molecule is critical. A predicted fragmentation pattern can be matched against experimental data to confirm a successful synthesis.
-
Isomer Differentiation: Mass spectrometry can often distinguish between isomers that may be challenging to resolve by other techniques. The presence and influence of the fluorine atoms will create a unique fragmentation cascade compared to other isomers.
-
Metabolite Identification: In drug metabolism studies, identifying metabolites is crucial. Understanding the core fragmentation of the parent drug helps in recognizing the structural modifications in its metabolites.
Experimental Protocol: A Standardized Approach
To ensure reproducible and comparable data, the acquisition of mass spectra should be conducted under standardized conditions. The following protocol outlines a typical approach for the analysis of 2,2-Difluorocyclohexane-1,3-dione using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Experimental Workflow
Caption: A typical GC-MS workflow for the analysis of 2,2-Difluorocyclohexane-1,3-dione.
Methodology:
-
Sample Preparation: A dilute solution of the analyte (e.g., 100 µg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography: A 1 µL aliquot of the sample is injected into the GC. The separation is typically performed on a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure good peak shape and separation from any impurities.
-
Electron Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of electrons, typically at 70 eV, leading to the formation of a molecular ion (M+•) and subsequent fragmentation.[1][2]
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.
Predicted Fragmentation Pattern of 2,2-Difluorocyclohexane-1,3-dione
The molecular weight of 2,2-Difluorocyclohexane-1,3-dione (C6H6F2O2) is 148.11 g/mol . The molecular ion peak (M+•) is expected at m/z 148. The presence of two electronegative fluorine atoms and two carbonyl groups will dictate the major fragmentation pathways.
Key Predicted Fragmentation Pathways:
-
Loss of a Fluorine Radical (•F): A primary fragmentation event is likely the cleavage of a C-F bond to lose a fluorine radical, resulting in a resonance-stabilized cation at m/z 129 . The stability of the resulting cation is a significant driving force for this fragmentation.[3][4]
-
Loss of Carbon Monoxide (CO): Following the initial ionization, the loss of a neutral CO molecule is a common fragmentation pathway for cyclic ketones.[5][6] This would lead to a fragment ion at m/z 120 . This fragment could subsequently lose a fluorine radical to give an ion at m/z 101 .
-
Loss of Difluorocarbene (:CF2): The gem-difluoro group can be eliminated as a neutral difluorocarbene molecule, resulting in a fragment at m/z 98 .
-
Ring Cleavage followed by loss of C2H2O: Alpha-cleavage adjacent to a carbonyl group, followed by further rearrangement and cleavage of the ring, can lead to the loss of ketene (C2H2O). This would result in a fragment ion at m/z 106 .
-
Loss of HF: The elimination of a neutral hydrogen fluoride molecule is another plausible pathway for fluorinated compounds, leading to an ion at m/z 128 .[3]
Proposed Fragmentation Scheme for 2,2-Difluorocyclohexane-1,3-dione
Caption: Predicted major fragmentation pathways for 2,2-Difluorocyclohexane-1,3-dione.
Comparative Analysis: 2,2-Difluorocyclohexane-1,3-dione vs. Cyclohexane-1,3-dione
The most insightful comparison is with the non-fluorinated analog, cyclohexane-1,3-dione (C6H8O2, MW = 112.13 g/mol ). The mass spectrum of cyclohexane-1,3-dione is well-established and available in spectral databases.[7][8]
Mass Spectrum of Cyclohexane-1,3-dione (NIST Data)
The key fragments observed for cyclohexane-1,3-dione are:
-
m/z 112 (M+•): The molecular ion.
-
m/z 84: Loss of CO.
-
m/z 70: Loss of C2H2O (ketene).
-
m/z 56: A major fragment, likely from further decomposition.
-
m/z 42: Corresponding to the ketene radical cation [CH2=C=O]+•.
Comparative Data Summary
| Feature | 2,2-Difluorocyclohexane-1,3-dione (Predicted) | Cyclohexane-1,3-dione (Experimental)[7][8] | Key Differences and Rationale |
| Molecular Ion (M+•) | m/z 148 | m/z 112 | The mass difference of 36 amu reflects the substitution of two hydrogens with two fluorine atoms. |
| Primary Neutral Loss | Loss of •F (m/z 129) or CO (m/z 120) | Loss of CO (m/z 84) | The C-F bond is strong, but the stability of the resulting cation can favor •F loss. This is a key differentiator. |
| Halogen-Specific Loss | Loss of :CF2 (m/z 98), HF (m/z 128) | Not applicable | These fragmentation pathways are unique to the fluorinated compound and provide definitive evidence of its structure. |
| Ring Fragmentation | Loss of C2H2O (m/z 106) | Loss of C2H2O (m/z 70) | Both compounds are expected to undergo this type of ring cleavage, but the resulting fragments will differ in mass due to the fluorine atoms. |
Conclusion
The predicted mass spectrometry fragmentation pattern of 2,2-Difluorocyclohexane-1,3-dione is significantly different from its non-fluorinated counterpart, primarily due to the introduction of fluorine-specific fragmentation pathways. The loss of a fluorine radical, difluorocarbene, and hydrogen fluoride are expected to be characteristic features in the mass spectrum of the fluorinated compound. This comparative guide provides a robust framework for researchers to interpret the mass spectra of this and similar fluorinated dicarbonyl compounds. By understanding these fundamental fragmentation mechanisms, scientists and drug development professionals can more confidently identify and characterize novel fluorinated molecules, accelerating the pace of innovation.
References
- Bowie, J. H., & Cameron, D. W. (1966). Electron impact studies. I. High resolution mass spectra of some unsaturated cyclic ketones. Australian Journal of Chemistry, 19(9), 1619-1626.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Metabolomics Solutions. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- Hameed, I. H., Mohammad, G. J., & Kamal, S. A. (n.d.). Mass spectrum of 2-(3-Hydroxy-propyl)-cyclohexane- 1,3-dione with retention time (RT)= 4.408. ResearchGate.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- van der Knaap, M., & van der Heijden, R. (2018). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.
- NIST. (n.d.). 1,3-Cyclohexanedione.
- CSIRO Publishing. (1966). Electron impact studies. I. High resolution mass spectra of some unsaturated cyclic ketones. Australian Journal of Chemistry.
- Spectroscopy Online. (2020, November 16).
- NIST. (n.d.). 1,3-Cyclohexanedione.
- Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones.
- Semantic Scholar. (1974, June 1). Studies in organic mass spectrometry. XVI—A combined approach to the structures of ions generated from the molecular ions of acyclic β‐diketones through loss of small neutral molecules.
- Pearson. (n.d.).
- ACS Publications. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry.
- Unknown. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- MDPI. (2021, October 13). Recent Developments in the Synthesis of β-Diketones.
- Research and Reviews. (2024, June 28).
- PubChem. (n.d.). 1,3-Cyclohexanedione.
- Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- Unknown. (n.d.).
- Beilstein Journals. (2024, February 28).
- PMC. (n.d.). Extending the Spectrum of α-Dicarbonyl Compounds in Vivo.
- ResearchGate. (n.d.).
- Chemguide. (n.d.).
- Wikipedia. (n.d.).
- PubChem. (n.d.). cyclohexane-1,3-dione, monosodium salt.
- Chemistry LibreTexts. (2023, August 29).
- Harned Research Group. (2015).
- PMC. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.
- MDPI. (2023, November 27).
- YouTube. (2023, June 2).
- The Hebrew University of Jerusalem. (n.d.).
- MDPI. (2015, May 21). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.
- ResearchGate. (n.d.). Synthesis of Novel 2-Perfluoroacylcyclohexane-1,3-diones.
- PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResearchGate. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResearchGate. (2024, December).
- MDPI. (2025, November 28). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study.
Sources
A Senior Application Scientist's Guide to the Validation of Fluorine Incorporation in Heterocycles using NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of newly synthesized fluorinated heterocycles is a critical checkpoint. The introduction of fluorine into a heterocyclic scaffold can dramatically alter its physicochemical and pharmacological properties, making unambiguous confirmation of its incorporation and position essential.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this validation, offering a suite of experiments that provide definitive evidence of successful fluorination.
This guide provides an in-depth comparison of the primary NMR methods used for this purpose, grounded in the principles of spectroscopic analysis and supported by practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for robust structural confirmation.
The Unique Power of ¹⁹F NMR: The Primary Evidence
The most direct method for confirming fluorine incorporation is through ¹⁹F NMR spectroscopy.[3][4][5] The fluorine-19 nucleus is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.[3][6]
Key Advantages of ¹⁹F NMR:
-
High Sensitivity and 100% Natural Abundance: Unlike ¹³C, ¹⁹F is naturally abundant, eliminating the need for isotopic enrichment and ensuring strong signals.[3][6]
-
Wide Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, providing exquisite resolution and a wealth of structural information.[3][6] This large dispersion minimizes signal overlap, which can be a challenge in proton NMR.[3]
-
Background-Free Spectrum: Since fluorine is absent in most biological and common organic molecules, the ¹⁹F NMR spectrum is free from interfering background signals.[6]
Interpreting ¹⁹F NMR Spectra: Chemical Shifts and Coupling
The position of a signal in the ¹⁹F NMR spectrum (chemical shift) is the first piece of evidence. The chemical shift is highly dependent on the electronic environment of the fluorine atom. For instance, fluorine atoms attached to aromatic versus aliphatic carbons will have distinctly different chemical shifts.
Beyond the chemical shift, the multiplicity of the ¹⁹F signal, arising from spin-spin coupling (J-coupling) with neighboring magnetic nuclei (primarily ¹H and ¹³C), provides definitive proof of its location within the heterocycle.[7][8] The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei.
-
¹JCF (one-bond C-F coupling): Typically very large, in the range of 240-320 Hz.[7]
-
²JHF (two-bond H-F coupling): Can be substantial, often exceeding 50 Hz.[9]
-
³JHF (three-bond H-F coupling): Generally smaller than ²JHF, in the range of 5-10 Hz for vicinal protons.[7]
-
Long-range couplings (⁴J and beyond): Can also be observed, providing further structural information.[7]
The presence and magnitude of these couplings are critical for pinpointing the exact position of the fluorine atom.
Corroborative Evidence: ¹H and ¹³C NMR Spectroscopy
While ¹⁹F NMR provides direct evidence, a comprehensive validation requires the analysis of ¹H and ¹³C NMR spectra. The incorporation of a highly electronegative fluorine atom significantly perturbs the electronic environment of neighboring protons and carbons, leading to predictable changes in their respective spectra.
The Impact of Fluorine on ¹H NMR Spectra
In a ¹H NMR spectrum, protons that are close in proximity to a fluorine atom will exhibit splitting due to H-F coupling. This is a crucial piece of corroborative evidence. For example, a proton on a carbon adjacent to a fluorine-bearing carbon will appear as a doublet of doublets (or a more complex multiplet depending on other couplings), with one of the coupling constants corresponding to the H-F interaction.
The Impact of Fluorine on ¹³C NMR Spectra
Similarly, in a ¹³C NMR spectrum, the carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling (¹JCF), appearing as a doublet.[10][11] Carbons that are two or three bonds away will also exhibit smaller C-F couplings. Observing these couplings in the ¹³C spectrum provides a powerful confirmation of the fluorine's attachment point.
A specialized technique, Fluorine-Decoupled Carbon Spectroscopy (FDCS), can be employed to simplify complex ¹³C spectra. In this experiment, the ¹⁹F nucleus is selectively irradiated, causing the C-F couplings to collapse and revealing the underlying C-H couplings, which can be crucial for stereochemical assignments.[12]
Comparing the Techniques: A Tabular Summary
| NMR Technique | Primary Role in Validation | Strengths | Limitations |
| ¹⁹F NMR | Direct detection and primary evidence of fluorine incorporation. | High sensitivity, wide chemical shift range, no background interference.[3][6] | Requires a spectrometer equipped with a fluorine probe. |
| ¹H NMR | Corroborative evidence through observation of H-F couplings. | Readily available on most NMR spectrometers. | Spectral overlap can sometimes complicate analysis. |
| ¹³C NMR | Definitive confirmation of the C-F bond through large ¹JCF coupling.[10][11] | Provides direct evidence of the point of attachment. | Lower sensitivity of the ¹³C nucleus may require longer acquisition times. Large C-F couplings can sometimes complicate spectral interpretation.[11] |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H, ¹³C, and ¹⁹F signals and their correlations. | Provides a complete and unambiguous structural elucidation. | Can be more time-consuming to acquire and process. |
Experimental Workflow for Validation
A robust workflow for validating fluorine incorporation integrates these NMR techniques in a logical sequence.
Caption: A typical workflow for validating fluorine incorporation using NMR spectroscopy.
Experimental Protocol: A Representative Example
Let's consider the validation of a hypothetical fluorinated pyridine derivative.
Objective: To confirm the incorporation and position of a fluorine atom on a pyridine ring.
Materials:
-
Synthesized fluorinated pyridine derivative
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer equipped with a multinuclear probe
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the fluorine channel of the NMR probe.
-
Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is often preferred to simplify the spectrum to a singlet, confirming the chemical shift.
-
Acquire a second proton-coupled ¹⁹F spectrum to observe the H-F couplings.
-
-
¹H NMR Acquisition:
-
Tune and match the proton channel.
-
Acquire a standard one-dimensional ¹H spectrum.
-
-
¹³C NMR Acquisition:
-
Tune and match the carbon channel.
-
Acquire a standard one-dimensional proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans may be required.
-
-
Data Analysis:
-
¹⁹F Spectrum:
-
Note the chemical shift of the fluorine signal.
-
In the coupled spectrum, analyze the multiplicity and measure the H-F coupling constants.
-
-
¹H Spectrum:
-
Identify the proton signals that are split by the fluorine atom.
-
Measure the corresponding H-F coupling constants and confirm they match those observed in the ¹⁹F spectrum.
-
-
¹³C Spectrum:
-
Identify the carbon signal that is split into a large doublet, corresponding to the carbon directly attached to the fluorine.
-
Identify other carbon signals that exhibit smaller C-F couplings.
-
-
Self-Validation: The consistency of the observed coupling constants across the ¹⁹F, ¹H, and ¹³C spectra provides a powerful internal validation of the structural assignment.
Advanced 2D NMR Techniques for Complex Structures
For more complex heterocycles or in cases of significant signal overlap, two-dimensional (2D) NMR experiments are invaluable.
Caption: Key 2D NMR experiments for comprehensive structural elucidation of fluorinated heterocycles.
-
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon to which it is directly attached, providing a clear map of the C-H bonds.
-
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton.[13]
-
¹H-¹⁹F HMBC: This powerful experiment directly shows the long-range couplings between protons and the fluorine atom, providing unambiguous evidence of the fluorine's position relative to the protons in the molecule.[13]
By employing a combination of these 1D and 2D NMR techniques, researchers can confidently and unambiguously validate the incorporation and precise location of fluorine atoms in novel heterocyclic compounds, a critical step in the journey of drug discovery and development.
References
-
Di Grandi, M. J. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Substituted Carbons. ACS Publications. Retrieved from [Link]
-
Werle, Y., & Kovermann, M. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. Retrieved from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
Edgar, M., et al. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository. Retrieved from [Link]
-
Unknown Author. (n.d.). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]
-
Baran, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
-
Gauthier, J. (2023). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. Retrieved from [Link]
-
Unknown Author. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]
-
Fay, J. M., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC. Retrieved from [Link]
-
Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]
-
Akaho, E., et al. (2022). Practical NMR screening strategy for analyses of fluorinated compounds bound to proteins. Scientific Reports. Retrieved from [Link]
-
Tang, M., et al. (2024). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. PMC. Retrieved from [Link]
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
-
Unknown Author. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Retrieved from [Link]
-
Unknown Author. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]
-
Gherghe, C., et al. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved from [Link]
-
Unknown Author. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Retrieved from [Link]
-
Ladizhansky, V., et al. (2020). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. PMC. Retrieved from [Link]
Sources
- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. researchgate.net [researchgate.net]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. acdlabs.com [acdlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
A Senior Application Scientist's Guide to the Chromatographic Separation of 2,2-Difluorocyclohexane-1,3-dione and Its Process-Related Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, objective comparison of chromatographic strategies for the separation and analysis of 2,2-Difluorocyclohexane-1,3-dione, a valuable fluorinated building block, and its common process-related impurities. We will explore the rationale behind method development choices, present supporting experimental data, and provide detailed protocols to empower you to select and implement the optimal analytical approach for your needs.
The Analytical Challenge: Purity of a Polar, Fluorinated Ketone
2,2-Difluorocyclohexane-1,3-dione's unique chemical properties, including its polarity and the presence of fluorine atoms, present specific challenges for chromatographic separation. Potential impurities arising from its synthesis can be structurally similar, making them difficult to resolve from the main component and from each other.
A critical impurity often encountered is the monofluorinated analogue, 2-fluorocyclohexane-1,3-dione, which can arise from incomplete fluorination.[1][2][3] Other potential impurities include unreacted starting materials, such as cyclohexane-1,3-dione, and by-products from side reactions. The ability to accurately quantify these impurities is paramount for process optimization and quality control.
This guide will compare three principal chromatographic techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse of the pharmaceutical industry, but one that requires careful method design for polar analytes.[4][5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique specifically designed for the retention and separation of polar compounds.[7][8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and structural information.
Comparative Analysis of Chromatographic Approaches
The choice of chromatographic method is a critical decision that impacts resolution, sensitivity, and analytical throughput. Below, we compare the theoretical and practical considerations for each technique in the context of analyzing 2,2-Difluorocyclohexane-1,3-dione.
Method Performance at a Glance
| Parameter | RP-HPLC with Fluorinated Phase | HILIC | GC-MS |
| Primary Separation Mechanism | Hydrophobic and specific fluorine interactions | Partitioning into a water-enriched stationary phase | Volatility and column polarity |
| Key Advantages | Enhanced selectivity for fluorinated compounds, robust and reproducible. | Excellent retention of polar analytes, orthogonal to RP-HPLC. | High sensitivity, structural elucidation via mass spectra, suitable for volatile impurities. |
| Potential Challenges | Potential for poor retention of highly polar impurities. | Longer equilibration times, sensitivity to mobile phase composition. | Derivatization may be required for non-volatile impurities, potential for on-column degradation. |
| Ideal for... | Routine quality control, purity analysis of the main component and fluorinated impurities. | Analysis of highly polar impurities that are poorly retained in RP-HPLC. | Identifying and quantifying volatile and semi-volatile impurities, structural confirmation. |
In-Depth Exploration and Experimental Protocols
Reversed-Phase HPLC with a Fluorinated Stationary Phase
Standard C18 columns, the most common choice in RP-HPLC, can struggle to adequately retain polar compounds like 2,2-Difluorocyclohexane-1,3-dione.[4] To overcome this, a stationary phase with unique selectivity is required. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl functionalities, offer an excellent alternative. These phases can exhibit different elution orders and enhanced selectivity for fluorinated compounds compared to traditional C18 columns.[11]
The choice of a fluorinated stationary phase is deliberate. It leverages dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions, to improve the separation of halogenated and aromatic compounds. This multi-modal interaction mechanism is key to resolving structurally similar fluorinated analytes.
-
Column: PFP (Pentafluorophenyl) column, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 10% B
-
17-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 50:50 acetonitrile/water to a concentration of 1 mg/mL.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar impurities that may elute in the void volume in RP-HPLC, HILIC is a powerful alternative.[7][8][9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-rich layer forms on the surface of the stationary phase, and analytes partition into this layer, with more polar compounds being more strongly retained.
The HILIC approach is chosen for its orthogonality to reversed-phase chromatography. By employing a different separation mechanism, it can resolve impurities that co-elute in RP-HPLC. This is particularly useful for comprehensive impurity profiling.
-
Column: Amide-based HILIC column, 4.6 x 100 mm, 3 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile/Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile/Water
-
Gradient:
-
0-1 min: 1% B
-
1-12 min: 1% to 40% B
-
12-14 min: 40% B
-
14-14.1 min: 40% to 1% B
-
14.1-20 min: 1% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 3 µL
-
Sample Preparation: Dissolve the sample in 90:10 acetonitrile/water to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent choice for identifying and quantifying volatile and semi-volatile impurities. The high resolution of capillary GC columns combined with the specificity of a mass spectrometer allows for confident identification of unknown peaks. For fluorinated organic compounds, GC with chemical ionization mass spectrometry (GC/CI-MS) can be particularly effective.[12]
GC-MS is employed for its high sensitivity and ability to provide structural information, which is invaluable for identifying unknown impurities. The choice of a mid-polarity column provides a good balance for separating a range of potential impurities with varying polarities.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injector: Splitless, 250 °C, 1 µL injection
-
Transfer Line Temperature: 280 °C
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Sample Preparation: Dissolve the sample in methyl tert-butyl ether (MTBE) to a concentration of 1 mg/mL.
Conclusion and Recommendations
The optimal chromatographic method for the analysis of 2,2-Difluorocyclohexane-1,3-dione and its impurities depends on the specific analytical goal.
-
For routine quality control and purity assessment , the RP-HPLC method with a fluorinated stationary phase is highly recommended due to its robustness, reproducibility, and specific selectivity for fluorinated compounds.
-
When highly polar impurities are of concern or when an orthogonal method is needed for comprehensive impurity profiling, HILIC is the superior choice.
-
For the identification of unknown volatile or semi-volatile impurities and for achieving the highest sensitivity, GC-MS is the most powerful technique.
By understanding the principles behind each of these chromatographic techniques and utilizing the detailed protocols provided, researchers, scientists, and drug development professionals can confidently develop and implement robust analytical methods to ensure the quality and purity of 2,2-Difluorocyclohexane-1,3-dione.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020, November 12). Retrieved from [Link]
-
Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. (2002, February 1). Environmental Science & Technology. Retrieved from [Link]
-
Is it possible to analyze F-compounds with GCMS ? (2014, February 11). ResearchGate. Retrieved from [Link]
-
Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. S-prep. Retrieved from [Link]
-
Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2023, December 6). RSC Publishing. Retrieved from [Link]
-
HILIC for separation of polar metabolites | Biocompare Product Review. (2015, April 2). Biocompare. Retrieved from [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved from [Link]
-
Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). UGSpace Repository. Retrieved from [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). PMC. Retrieved from [Link]
-
(PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 15). ResearchGate. Retrieved from [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Retrieved from [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
-
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione. PubChem. Retrieved from [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). Beilstein Journals. Retrieved from [Link]
- WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
-
Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. Modgraph. Retrieved from [Link]
-
CAS 1314935-73-3 | 2,2-Difluorocyclohexane-1,3-dione hydrate. Alchem Pharmtech. Retrieved from [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). Beilstein Journals. Retrieved from [Link]
-
Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. (2019, November 15). PubMed. Retrieved from [Link]
- EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione. Google Patents.
Sources
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 4. waters.com [waters.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. biocompare.com [biocompare.com]
- 8. longdom.org [longdom.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2,2-Difluorocyclohexane-1,3-dione hydrate proper disposal procedures
Proper disposal of 2,2-Difluorocyclohexane-1,3-dione hydrate requires strict adherence to protocols for halogenated organic waste .[1] Unlike standard organic solids, the presence of the geminal difluoro group and the hydrate functionality dictates specific segregation to prevent the release of hydrofluoric acid (HF) during thermal destruction and to avoid uncontrolled hydrolysis reactions in the waste stream.
Part 1: Hazard Identification & Emergency Response
Before handling waste, you must acknowledge the specific chemical risks associated with this fluorinated 1,3-dicarbonyl.
| Parameter | Critical Data | Operational Implication |
| CAS Number | 1314935-73-3 | Use for waste labeling and inventory tracking. |
| Physical State | Solid (Powder) | Dispose of as solid hazardous waste; do not dissolve solely for disposal. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. |
| Chemical Incompatibility | Strong Oxidizers, Strong Bases | DO NOT mix with alkaline waste (e.g., NaOH, KOH) or piranha solution. |
| Thermal Decomposition | Releases Hydrogen Fluoride (HF) , CO, CO₂ | Strictly prohibited from standard trash or biohazard autoclaves. |
Part 2: Disposal Workflow (The Protocol)
This protocol is designed to isolate the compound from incompatible waste streams and ensure safe destruction via high-temperature incineration with flue gas scrubbing.
Step 1: Waste Characterization & Segregation
-
Stream Assignment: Classify as "Solid Halogenated Organic Waste."
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why HDPE? It is resistant to potential HF generation and general organic solvents. Avoid glass if possible to prevent etching/breakage, though glass is acceptable if the compound is dry.
-
-
Labeling: The label must explicitly state:
Step 2: Pre-Disposal Stabilization (If necessary)
If you have a large quantity (>50g) or an old bottle that appears deliquescent (absorbed water):
-
Do not dry the compound; heating it may release HF.
-
Double-contain the material. Place the original container inside a larger HDPE waste jar.
-
Fill the void space with an inert absorbent (vermiculite or diatomaceous earth) to cushion the inner container and absorb any potential liquid leachate.
Step 3: Cleaning Contaminated Equipment
Glassware and spatulas used with this compound must be decontaminated before washing.
-
Rinse: Triple rinse glassware with a minimal amount of Acetone or Ethyl Acetate .
-
Collect Rinsate: Pour these rinses into the Liquid Halogenated Organic Waste container. Do not pour down the drain.
-
Wash: After the solvent rinse, wash glassware with soap and water as normal.
Step 4: Final Handoff
-
Secure the lid tightly.
-
Schedule a pickup with your institution's EHS (Environmental Health & Safety) or contracted waste disposal service (e.g., Veolia, Clean Harbors).
-
Manifest Declaration: Ensure the waste manifest lists "Fluorinated organic solid" to alert the incineration facility to use scrubbers.
Part 3: Technical Rationale & Visual Logic
Why Segregate Fluorinated 1,3-Diketones?
The "2,2-difluoro" motif at the alpha position of the dione system significantly alters the chemistry compared to a standard cyclohexanedione.
-
Acidity & Hydration: The electron-withdrawing fluorine atoms destabilize the keto form, encouraging the formation of a hydrate (gem-diol) at the carbonyl carbons. This makes the solid hygroscopic.
-
Base Sensitivity: 1,3-dicarbonyls are prone to cleavage. In the presence of strong bases (hydroxide), the ring can open, or the difluoro group can undergo elimination/substitution, potentially generating heat or toxic byproducts. Therefore, this waste must never be added to the "Basic/Caustic" waste stream.
-
Incineration Requirements: Standard incineration of organofluorines generates HF gas.
-
If sent to a facility without acid gas scrubbers, this HF destroys the incinerator lining and violates EPA emission standards. Segregation ensures it goes to a specialized facility.
-
Decision Logic Diagram
Figure 1: Decision matrix for the disposal of 2,2-Difluorocyclohexane-1,3-dione, ensuring all paths lead to halogen-compatible incineration.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Wastes - Hazardous Waste - Waste Types - Halogenated Organic Wastes. Retrieved from [Link]
Sources
Personal protective equipment for handling 2,2-Difluorocyclohexane-1,3-dione hydrate
[2]
Emergency Response Protocol
-
Eye Contact: Immediately flush with water for 15 minutes.[1][2][3] The fluorine atoms increase acidity; do not wait.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5] Unlike HF gas, calcium gluconate gel is generally not required for this specific organic solid unless it has been subjected to conditions that release free fluoride ions (e.g., strong acid hydrolysis). However, if unsure, consult your site's specific HF protocol.
-
Spill (Solid): Do not sweep (creates dust). Wet a paper towel with water, lay it over the powder to dampen it, then scoop it up. Dispose of as halogenated waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 2,2-Difluorocyclohexane-1,3-dione.[6] National Library of Medicine. Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
